Ethyl 4-aminocyclohexanecarboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-aminocyclohexanecarboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminocyclohexanecarboxylate is a bifunctional molecule incorporating a cyclohexane ring, an amino group, and an ethyl ester. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of conformationally constrained scaffolds and as a precursor to pharmacologically active agents. The cyclohexane core provides a non-aromatic, three-dimensional framework that can be used to mimic peptide turns or to orient functional groups in a specific spatial arrangement. This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of the cis and trans isomers of this compound, serving as a technical resource for professionals in research and drug development. The compound is notably used as a building block for peptides and dipeptides and in the synthesis of adenosine deaminase inhibitors.[1][2]
Chemical and Physical Properties
The properties of this compound are influenced by the stereochemistry of the substituents on the cyclohexane ring, leading to distinct characteristics for the cis and trans isomers. While experimental data for the free base is limited in publicly available literature, some properties have been reported or predicted. The hydrochloride salt of the trans isomer is a white to off-white crystalline solid.[3][4]
Core Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1][5] |
| Molecular Weight | 171.24 g/mol | [1][5] |
| Boiling Point (Predicted) | ~235.3 °C at 760 mmHg | |
| Density (Predicted) | ~1.018 g/cm³ | [6] |
| pKa (Predicted) | 10.36 ± 0.70 | [6] |
Isomer-Specific Data
trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride
| Property | Value | Source |
| CAS Number | 2084-28-8 | [7] |
| Appearance | White crystalline powder or crystal | [3][4] |
| Melting Point | ~150-155 °C | [3][4] |
| Solubility | Water: ~100 mg/mL; Soluble in ethanol and chloroform. | [3][4] |
cis-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride
| Property | Value | Source |
| CAS Number | 61367-17-7 | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound isomers typically involves the reduction of an aromatic precursor followed by esterification, or the esterification of the corresponding amino acid. The stereochemical outcome is often controlled by the choice of catalyst and reaction conditions.
Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate
A common route to the trans isomer involves the catalytic hydrogenation of ethyl 4-aminobenzoate or the corresponding nitrobenzoate, followed by separation of the isomers. A direct esterification of trans-4-aminocyclohexanecarboxylic acid is also a viable method.
Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride [6]
-
Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.
-
Acid Catalyst: Add concentrated hydrochloric acid to the suspension.
-
Reaction Conditions: Heat the mixture to 60°C and stir overnight.
-
Work-up and Purification: The product can be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.
Synthesis of cis-Ethyl 4-aminocyclohexanecarboxylate
Detailed experimental protocols for the specific synthesis of the cis isomer are not as readily available in the literature. However, it is often obtained as the minor product in the catalytic hydrogenation of aromatic precursors. Separation of the cis and trans isomers can be achieved by fractional crystallization or chromatography. A process for preparing the cis-isomer of the corresponding acid by isomerization of the trans-isomer has been reported, which could then be esterified.
Logical Workflow for Synthesis and Isomer Separation
Spectroscopic Analysis
Detailed experimental spectra for the pure cis and trans isomers of this compound are not widely published. The following sections describe the expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
-
Expected Signals: The ¹H NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the cyclohexane ring protons (a complex multiplet in the range of 1.0-2.5 ppm), and the amino protons (a broad singlet which is exchangeable with D₂O). The chemical shifts and coupling constants of the cyclohexane protons will differ between the cis and trans isomers due to their different spatial orientations.
¹³C NMR Spectroscopy
-
Expected Signals: The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester (around 175 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the cyclohexane ring (in the range of 25-50 ppm). The chemical shifts of the cyclohexane carbons will be distinct for the cis and trans isomers.
Infrared (IR) Spectroscopy
-
Expected Absorptions: Key IR absorptions are expected for the N-H stretching of the primary amine (two bands in the region of 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N stretching.
Mass Spectrometry
-
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171. Common fragmentation patterns for esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group. Fragmentation of the cyclohexane ring is also expected.
General Analytical Workflow
Biological Activity and Applications
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its rigid cyclohexane framework is utilized to introduce conformational constraints in drug candidates, which can lead to improved potency and selectivity.
Role in Drug Discovery
-
Scaffold for Synthesis: The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for its incorporation into larger, more complex molecules.
-
Adenosine Deaminase Inhibitors: The trans isomer is specifically mentioned as a precursor in the synthesis of inhibitors of adenosine deaminase, an enzyme involved in purine metabolism and a target for various therapeutic areas.[2]
-
Peptidomimetics: The cyclohexane ring can act as a mimic of peptide backbones, providing structural rigidity and resistance to enzymatic degradation.
As of this writing, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound itself. Its biological relevance is primarily understood through the activities of the molecules synthesized from it.
Safety and Handling
This compound hydrochloride is considered to have some level of toxicity. Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling the compound. It should be used in a well-ventilated area. The compound is incompatible with strong oxidizing agents and strong acids.[3] Store in a cool, dry place away from incompatible materials.
Conclusion
This compound, in both its cis and trans isomeric forms, represents a versatile and valuable building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics. While detailed experimental data on the pure isomers is somewhat limited in the literature, this guide provides a comprehensive overview of its known chemical properties, synthetic approaches, and analytical considerations. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 错误页 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. keyorganics.net [keyorganics.net]
An In-depth Technical Guide to the Spectral Data of Ethyl 4-aminocyclohexanecarboxylate
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for ethyl 4-aminocyclohexanecarboxylate. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document presents predicted spectral data based on the analysis of analogous compounds and established spectroscopic principles, given the absence of a complete public dataset for the target molecule.
Chemical Structure and Isomerism
This compound exists as two geometric isomers: cis and trans. The spatial orientation of the amino and ethyl carboxylate groups on the cyclohexane ring significantly influences their respective spectral characteristics.
-
Molecular Formula: C₉H₁₇NO₂
-
Molecular Weight: 171.24 g/mol
-
CAS Numbers:
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for the cis and trans isomers of this compound.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Protons | Predicted Chemical Shift (cis-isomer) | Predicted Chemical Shift (trans-isomer) | Multiplicity | Integration |
| -O-CH ₂-CH₃ | 4.12 | 4.12 | Quartet | 2H |
| -O-CH₂-CH ₃ | 1.25 | 1.25 | Triplet | 3H |
| CH -COOEt | 2.45 (axial) | 2.20 (equatorial) | Multiplet | 1H |
| CH -NH₂ | 3.10 (equatorial) | 2.65 (axial) | Multiplet | 1H |
| Cyclohexyl -CH ₂- (axial) | 1.40 - 1.60 | 1.20 - 1.40 | Multiplet | 4H |
| Cyclohexyl -CH ₂- (equatorial) | 1.80 - 2.00 | 1.85 - 2.05 | Multiplet | 4H |
| -NH ₂ | 1.50 (broad) | 1.50 (broad) | Singlet | 2H |
Note: The chemical shifts for the cyclohexyl protons are highly dependent on their axial or equatorial positions and the conformation of the ring. The cis isomer is expected to have a more conformationally mobile ring, leading to broader signals.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (cis-isomer) | Predicted Chemical Shift (trans-isomer) |
| -C =O | 175.5 | 176.0 |
| -O-C H₂-CH₃ | 60.3 | 60.3 |
| C -COOEt | 42.5 | 43.5 |
| C -NH₂ | 49.0 | 50.0 |
| Cyclohexyl -C H₂- | 28.5, 30.0 | 29.5, 31.5 |
| -O-CH₂-C H₃ | 14.2 | 14.2 |
Note: The chemical shifts of the cyclohexane carbons are influenced by the stereochemistry of the substituents. The trans isomer generally shows slightly downfield shifts for the C1 and C4 carbons compared to the cis isomer.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (alkane) | 2850 - 2960 | Stretching |
| C=O (ester) | 1730 - 1740 | Stretching |
| C-O (ester) | 1150 - 1250 | Stretching |
| C-N (amine) | 1020 - 1220 | Stretching |
| N-H (amine) | 1590 - 1650 | Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Intensity | Assignment |
| 171 | Moderate | [M]⁺ (Molecular Ion) |
| 126 | High | [M - OCH₂CH₃]⁺ |
| 98 | High | [M - COOEt]⁺ |
| 84 | Moderate | [C₆H₁₀N]⁺ |
| 56 | High | [C₄H₈]⁺ (from cyclohexyl ring fragmentation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the data with a line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 40-300 amu.
-
Data Acquisition: Acquire the mass spectrum and identify the molecular ion and major fragment ions.
Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
References
An In-Depth Technical Guide to Ethyl 4-Aminocyclohexanecarboxylate
Introduction
Ethyl 4-aminocyclohexanecarboxylate is a key bifunctional molecule utilized by researchers, scientists, and drug development professionals as a versatile building block in organic synthesis. Its structure, featuring both a primary amine and an ethyl ester on a cyclohexane scaffold, allows for a wide range of chemical modifications. This makes it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, gives rise to distinct isomers with unique physical properties and applications. This guide provides a comprehensive overview of the different forms of this compound, their chemical and physical properties, detailed experimental protocols for their synthesis, and their applications.
Physicochemical Properties and Identification
This compound exists primarily as two stereoisomers: cis and trans. The orientation of the amino and ester groups relative to the cyclohexane ring significantly influences their physical properties. The hydrochloride salts of these amines are also common, offering increased stability and water solubility.
| Property | cis-Isomer | trans-Isomer (as Hydrochloride) | General (Isomer Unspecified, as Hydrochloride) |
| CAS Number | 3685-28-7[1] | 2084-28-8[2] | 90950-09-7 |
| Molecular Formula | C₉H₁₇NO₂[1] | C₉H₁₇NO₂·HCl[2] | C₉H₁₈ClNO₂ |
| Molecular Weight | 171.24 g/mol [1] | 207.70 g/mol [2] | 207.7 g/mol |
| Appearance | - | White to off-white solid[2] | - |
| Melting Point | - | 153 °C[2] | - |
| Solubility | - | Slightly soluble in chloroform and methanol.[2] | - |
| Storage | Sealed in dry, 2-8°C[1] | Sealed in dry, room temperature.[2] | Room temperature |
| Purity | ≥98%[1] | ≥97-99%[2] | ≥97% |
Experimental Protocols
The synthesis of this compound isomers can be achieved through several routes, primarily involving the reduction of a precursor molecule. The choice of starting material and reaction conditions dictates the stereochemical outcome.
Synthesis of Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
A common method for the preparation of the trans-isomer involves the esterification of trans-4-aminocyclohexanecarboxylic acid.
Protocol:
-
Esterification: trans-4-Aminocyclohexanecarboxylic acid hydrochloride is refluxed with concentrated hydrochloric acid in ethanol at 60°C overnight.
-
Work-up: Water is removed azeotropically.
-
Purification: The product is purified by recrystallization from ethanol or toluene to yield ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.[3]
Synthesis via Reductive Amination of Ethyl 4-Oxocyclohexanecarboxylate
This method can produce a mixture of cis and trans isomers, with the ratio depending on the reaction conditions.
General Protocol:
-
Reaction Setup: Ethyl 4-oxocyclohexanecarboxylate is dissolved in a suitable solvent, such as methanol.
-
Reductive Amination: The solution is treated with a source of ammonia (e.g., methanolic ammonium hydroxide) in the presence of a reducing agent like Raney nickel.
-
Hydrogenation: The reaction is carried out under a hydrogen atmosphere.
-
Work-up and Separation: The catalyst is filtered off, and the solvent is evaporated. The resulting mixture of cis and trans isomers can be separated by chromatography or fractional crystallization.
Synthesis via Catalytic Hydrogenation of Ethyl 4-Aminobenzoate
Catalytic hydrogenation of the aromatic ring of ethyl 4-aminobenzoate can yield a mixture of isomers. The cis isomer is often the major product under many conditions.[4]
General Protocol:
-
Reaction Setup: Ethyl 4-aminobenzoate is dissolved in a suitable solvent.
-
Catalyst Addition: A hydrogenation catalyst, such as ruthenium on carbon (Ru/C), is added.[4]
-
Hydrogenation: The mixture is subjected to hydrogen pressure at a specific temperature. Reaction conditions such as solvent, temperature, and pressure can influence the cis/trans ratio.[4]
-
Work-up: The catalyst is removed by filtration, and the product is isolated after solvent removal.
Isomerization
A mixture of cis and trans isomers can be enriched in the thermodynamically more stable trans isomer through base-mediated epimerization.
Protocol:
-
A mixture of cis and trans isomers is dissolved in an alcohol, such as isopropyl alcohol.
-
A strong base, like potassium tert-butoxide, is added.[3]
-
The mixture is heated (e.g., to 60-65°C) for several hours to allow for equilibration to the trans isomer.[3]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.
-
Pharmaceutical Intermediates: The trans-isomer is used in the synthesis of inhibitors of adenosine deaminase.[2] It is also a key building block for certain drugs that act on the central nervous system.[5]
-
Peptide and Dipeptide Synthesis: The molecule's bifunctional nature makes it a valuable component in the construction of peptide mimetics and dipeptides.[6]
-
Tranexamic Acid Synthesis: While not a direct precursor, the related starting material, ethyl 4-oxocyclohexanecarboxylate, is used in a synthetic route to produce Tranexamic acid, an antifibrinolytic agent.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Caption: Synthetic routes to this compound isomers.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. chemscene.com [chemscene.com]
- 2. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 3. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and an ethyl carboxylate group in a trans configuration. This molecule serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its stereochemistry and the presence of two reactive functional groups make it a valuable synthon in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and handling, with a focus on its application in research and development.
Chemical and Physical Properties
The properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder or crystal | [1][2] |
| Melting Point | 150-155 °C, 200-202 °C (values vary depending on the source) | [1][3] |
| Solubility | Soluble in water (approx. 100 mg/mL), ethanol, and chloroform. | [1] |
| Storage Temperature | Room temperature, recommended to be stored in a cool, dry, and dark place. | [2] |
Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 2084-28-8 | [4][5] |
| Molecular Formula | C₉H₁₈ClNO₂ (or C₉H₁₇NO₂·HCl) | [2][5] |
| Molecular Weight | 207.7 g/mol | [3][5] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic acid ethyl ester hydrochloride, (trans-4-Carboethoxycyclohexyl)amine hydrochloride, Ethyl 4-aminocyclohexane-1-carboxylate hydrochloride | [2][3][5] |
| InChI | InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H | [2] |
| SMILES | CCOC(=O)C1CCC(CC1)N.Cl | [6] |
Spectroscopic Data (Predicted and from Related Compounds)
¹H NMR Spectroscopy (Predicted)
-
~1.25 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
~1.40-1.60 ppm (m, 4H): Multiplet for the axial protons of the cyclohexane ring.
-
~2.00-2.20 ppm (m, 4H): Multiplet for the equatorial protons of the cyclohexane ring.
-
~2.30-2.50 ppm (m, 1H): Multiplet for the proton at C1 of the cyclohexane ring.
-
~3.00-3.20 ppm (m, 1H): Multiplet for the proton at C4 of the cyclohexane ring.
-
~4.15 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.
-
~8.30 ppm (br s, 3H): Broad singlet for the ammonium protons (-NH₃⁺).
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
~14.5 ppm: Carbon of the ethyl methyl group.
-
~28-30 ppm: Carbons at C2, C3, C5, and C6 of the cyclohexane ring.
-
~42-45 ppm: Carbon at C1 of the cyclohexane ring.
-
~48-52 ppm: Carbon at C4 of the cyclohexane ring.
-
~60.5 ppm: Methylene carbon of the ethyl group.
-
~175 ppm: Carbonyl carbon of the ester.
Note: Spectroscopic data for the parent compound, trans-4-aminocyclohexanecarboxylic acid, can be found for comparison.[7][8]
IR Spectroscopy (Predicted)
-
~2800-3000 cm⁻¹: C-H stretching of the cyclohexane and ethyl groups.
-
~2500-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt.
-
~1730 cm⁻¹: C=O stretching of the ester.
-
~1600 cm⁻¹: N-H bending of the ammonium salt.
-
~1170-1250 cm⁻¹: C-O stretching of the ester.
Synthesis and Experimental Protocols
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is typically synthesized via the esterification of trans-4-aminocyclohexanecarboxylic acid. While specific, detailed protocols for this exact compound are not widely published, a general and reliable method is the Fischer esterification. Below is a plausible experimental protocol derived from procedures for similar compounds.[9]
Fischer Esterification of trans-4-Aminocyclohexanecarboxylic Acid
Objective: To synthesize trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride from trans-4-aminocyclohexanecarboxylic acid.
Materials:
-
trans-4-Aminocyclohexanecarboxylic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)
-
Diethyl ether or acetonitrile (for precipitation/washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend trans-4-aminocyclohexanecarboxylic acid in anhydrous ethanol. A typical ratio would be approximately 1 gram of the acid to 20-30 mL of ethanol.
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add a catalytic amount of either concentrated hydrochloric acid or dropwise add thionyl chloride (approximately 1.1 to 2 equivalents). The addition of thionyl chloride is exothermic and will generate HCl gas in situ, so it should be performed in a well-ventilated fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-16 hours) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Product Precipitation and Isolation: The resulting crude product, which may be an oil or a solid, can be solidified by trituration with a non-polar solvent like diethyl ether. Alternatively, dissolving the residue in a minimal amount of hot ethanol and then adding a non-polar solvent can induce crystallization. A patent for a similar compound suggests that treating a cis/trans mixture with acetonitrile can selectively precipitate the trans isomer in high purity.[10][11]
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether or acetonitrile to remove any remaining impurities.
-
Drying: Dry the purified white solid under vacuum to obtain the final product, trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.
Synthesis Workflow Diagram
Caption: Synthesis workflow for trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.
Applications in Research and Drug Development
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is primarily utilized as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] Its rigid cyclohexane scaffold provides a defined spatial arrangement for the amino and carboxylate functionalities, which is often desirable in the design of enzyme inhibitors and receptor ligands.
-
Adenosine Deaminase Inhibitors: This compound is a key starting material for the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which have been investigated as inhibitors of adenosine deaminase.[3][4]
-
Central Nervous System (CNS) Drugs: It is also used in the synthesis of drugs that act on the central nervous system.[1]
-
Peptide and Dipeptide Synthesis: The free base form, ethyl trans-4-aminocyclohexanecarboxylate, serves as a building block for the synthesis of peptides and dipeptides.[6]
Safety and Handling
Proper safety precautions should be taken when handling trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.
Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
General Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes, and prevent inhalation of the powder.[1]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Conclusion
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and dual functionality make it an attractive building block for creating complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical compound.
References
- 1. chembk.com [chembk.com]
- 2. Best Trans-ethyl 4-aminocyclohexanecarboxylate Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 3. usbio.net [usbio.net]
- 4. TRANS-ETHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | 2084-28-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 7. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 8. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR [m.chemicalbook.com]
- 9. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 10. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of Ethyl 4-aminocyclohexanecarboxylate
An In-depth Technical Guide to Ethyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a cyclohexane ring. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for introducing a flexible, non-aromatic 6-membered ring into a target molecule. It exists as two distinct geometric isomers, cis and trans, whose stereochemistry can significantly influence the biological activity and physical properties of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with representative experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that some of the data, particularly for the free base of the individual isomers, is predicted or extrapolated from related compounds due to limited availability in published literature. The hydrochloride salt of the trans-isomer is the most commonly available form.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White to off-white solid or oil | General observation |
| Melting Point | trans-HCl salt: ~150-155 °C | [2] |
| Boiling Point | Not readily available | |
| Density | ~1.01 g/cm³ (predicted) | |
| Solubility | trans-HCl salt: Soluble in water | [2] |
| pKa | Amine group: ~10-11 (estimated) | Based on similar primary amines |
| CAS Number | cis-isomer: 3685-28-7trans-isomer: 1678-68-8trans-HCl salt: 2084-28-8 | [1][3] |
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the ethyl ester.
-
Amino Group: The primary amine is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Salt Formation: Reaction with acids to form ammonium salts, such as the commercially available hydrochloride salt.[2]
-
-
Ester Group: The ethyl ester group is susceptible to nucleophilic acyl substitution. Common reactions include:
-
Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst.
-
Amidation: Reaction with amines, typically at elevated temperatures, to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Experimental Protocols
3.1. Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate
A common route to 4-aminocyclohexanecarboxylic acid derivatives is the catalytic hydrogenation of p-aminobenzoic acid, followed by esterification. The hydrogenation of the aromatic ring can lead to a mixture of cis and trans isomers, with the ratio often depending on the catalyst and reaction conditions. Subsequent isomerization or separation may be required to obtain the desired isomer.
Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
-
Reaction Setup: In a high-pressure reactor, a solution of p-aminobenzoic acid in a suitable solvent (e.g., water, ethanol, or acetic acid) is prepared.
-
Catalyst Addition: A hydrogenation catalyst, such as Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C), is added to the solution.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction mixture is then heated and stirred. The temperature and pressure can vary significantly depending on the chosen catalyst and desired isomer ratio.
-
Work-up: After the reaction is complete (monitored by the cessation of hydrogen uptake or by techniques like TLC or NMR), the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.
Step 2: Fischer Esterification
-
Reaction Setup: The mixture of 4-aminocyclohexanecarboxylic acid isomers is dissolved or suspended in anhydrous ethanol.
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas, is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux for several hours to drive the esterification reaction to completion.
-
Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound isomers.
Spectroscopic Data
Obtaining pure, published spectroscopic data for both isomers of this compound is challenging. The following tables provide expected/representative spectral data based on the known spectra of closely related compounds, such as the corresponding carboxylic acids and other substituted cyclohexanes.
Table 2: Representative ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | 4.12 | 4.12 | q | 2H |
| -CH-NH₂ | ~3.0-3.2 | ~2.6-2.8 | m | 1H |
| -CH-COOEt | ~2.4-2.6 | ~2.1-2.3 | m | 1H |
| Cyclohexane H (axial) | ~1.8-2.0 | ~1.8-2.0 | m | 4H |
| Cyclohexane H (equatorial) | ~1.3-1.5 | ~1.1-1.3 | m | 4H |
| -O-CH₂-CH₃ | 1.25 | 1.25 | t | 3H |
| -NH₂ | Variable (broad singlet) | Variable (broad singlet) | br s | 2H |
Table 3: Representative ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) |
| C=O (Ester) | ~175 | ~176 |
| -O-CH₂-CH₃ | ~60 | ~60 |
| -CH-NH₂ | ~49 | ~51 |
| -CH-COOEt | ~42 | ~44 |
| Cyclohexane CH₂ | ~30-35 | ~32-36 |
| -O-CH₂-CH₃ | ~14 | ~14 |
Table 4: Representative FTIR Data (thin film or KBr pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (primary amine) |
| 2850-2950 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| 1590-1650 | N-H bend (primary amine) |
| 1170-1250 | C-O stretch (ester) |
Diagram 2: Logic of Spectroscopic Characterization
Caption: Logical workflow for the structural elucidation of this compound using various spectroscopic techniques.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. As with many primary amines, it may be irritating to the skin, eyes, and respiratory tract. The hydrochloride salt is a solid and may be easier to handle than the free base, which can be an oil. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. While detailed, publicly available experimental and spectroscopic data for the individual cis and trans isomers are limited, this guide provides a comprehensive overview based on available information and data from closely related compounds. The synthetic and analytical methods described herein offer a solid foundation for researchers and scientists working with this compound. As with any chemical synthesis and characterization, the specific conditions may require optimization for the desired outcome and purity.
References
An In-depth Technical Guide on the Solubility of Ethyl 4-aminocyclohexanecarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of ethyl 4-aminocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a significant lack of quantitative solubility studies for this compound in common organic solvents. This document summarizes the available qualitative solubility information, provides general physical and chemical properties, and outlines a standardized experimental protocol for determining solubility. The intent is to provide a foundational resource for researchers and professionals working with this molecule, while also highlighting a notable gap in the existing chemical literature.
Introduction
This guide provides a summary of the known properties and qualitative solubility of this compound and its hydrochloride salt. Furthermore, a general experimental workflow for determining solubility is presented to aid researchers in generating this critical data.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These values are compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1][2] |
| CAS Number | Mixture of isomers: 90950-09-7cis isomer: 3685-28-7trans isomer: 1678-68-8trans-HCl salt: 2084-28-8 | ChemicalBook, PubChem[1][3] |
| Predicted Density | ~1.0 g/cm³ | Various Suppliers |
| Predicted Boiling Point | ~235.3 °C at 760 mmHg | Various Suppliers |
| Predicted Melting Point | 37.88 °C | Various Suppliers |
| Melting Point (trans-HCl salt) | Approximately 150-155 °C | ChemBK[4] |
Solubility Profile
Exhaustive searches of scientific databases and chemical supplier information did not yield quantitative solubility data for this compound (either the free base or its isomers) in common organic solvents. However, qualitative solubility information for the trans-hydrochloride salt is available.
Table 2: Qualitative Solubility of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride
| Solvent | Solubility | Reference |
| Water | Soluble (~100 mg/mL) | ChemBK[4] |
| Ethanol | Soluble | ChemBK[4] |
| Chloroform | Soluble | ChemBK[4] |
| Methanol | Slightly Soluble | ChemBK[4] |
The free base forms (cis and trans isomers) are expected to be soluble in a range of polar organic solvents due to the presence of the amine and ester functional groups. However, without experimental data, this remains a qualitative assessment.
Experimental Protocol for Solubility Determination
In the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following section outlines a general and robust method for this purpose.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Apparatus and Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Data Reporting:
-
Calculate the solubility in units such as g/100 mL, mg/mL, or mol/L.
-
Repeat the experiment at different temperatures to understand the temperature dependence of solubility.
-
The following diagram illustrates the general workflow for this experimental protocol.
Logical Pathway for Solvent Selection
The choice of solvent for solubility studies or for a particular process is guided by the principle of "like dissolves like." The following diagram outlines a logical approach to selecting appropriate solvents for this compound.
Conclusion and Future Work
There is a clear and significant gap in the publicly available scientific literature regarding the quantitative solubility of this compound in organic solvents. This guide has summarized the limited qualitative data available and provided a standardized experimental protocol that can be used to generate this essential data. For professionals in drug development and chemical manufacturing, the experimental determination of solubility for this compound is a necessary step for robust process development and optimization. Future work should focus on systematically measuring and publishing the solubility of both the cis and trans isomers, as well as the hydrochloride salt, in a range of pharmaceutically relevant solvents at various temperatures.
References
Ethyl 4-aminocyclohexanecarboxylate: A Technical Overview of its Physicochemical Properties
For Immediate Release
This technical guide provides an in-depth analysis of the melting point and appearance of ethyl 4-aminocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the distinct properties of its isomers and hydrochloride salt.
Physicochemical Data Summary
This compound exists as cis and trans isomers, each possessing distinct physical properties. The hydrochloride salt of the trans isomer is a common commercial form. The available data for these forms are summarized below.
Table 1.1: Appearance of this compound Forms
| Compound | Form | Appearance |
| This compound | trans isomer | Light yellow to yellow liquid[1] |
| This compound Hydrochloride | trans isomer salt | White crystalline powder or crystal[2] |
| This compound | cis isomer | No data available[3] |
| This compound | Mixture of isomers | Not specified |
Table 1.2: Melting and Boiling Points of this compound Forms
| Compound | Form | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | Mixture of isomers | ~37.88 | ~235.3 | Predicted values[4] |
| This compound Hydrochloride | trans isomer salt | 150 - 155[2] | Not applicable | --- |
| This compound | cis isomer | No data available[3] | No data available[3] | Recommended storage at 2-8°C may suggest a low melting point or liquid state at room temperature. |
| This compound | trans isomer | Not applicable | Not specified | Described as a liquid at room temperature. |
Experimental Protocols
The following sections detail standardized methodologies for determining the appearance and melting point of a chemical substance like this compound.
Determination of Physical Appearance
This protocol outlines the procedure for the visual inspection and characterization of a chemical sample.
Objective: To qualitatively describe the physical state, color, and form of the substance at ambient temperature.
Materials:
-
Spatula
-
Clean, dry watch glass or white ceramic tile
-
Adequate lighting source
-
Magnifying glass (optional)
-
Fume hood (if substance is volatile or hazardous)
Procedure:
-
Sample Preparation: Place a small, representative amount of the substance onto a clean, dry watch glass or white tile using a spatula.
-
Lighting: Ensure the sample is well-illuminated, using a neutral, white light source to avoid color distortion.
-
Visual Examination:
-
Physical State: Observe whether the substance is a solid, liquid, or gas at room temperature.
-
Color: Record the color of the substance against the white background. Note any variations or lack of color (i.e., colorless or white).
-
Form (for solids): If the substance is a solid, describe its form. Note if it is crystalline (describe crystal shape if possible), a powder (fine or coarse), amorphous, or waxy. A magnifying glass can aid in this observation.
-
-
Documentation: Record all observations in a laboratory notebook. Photographic documentation is recommended for a complete record.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid substance using a melting point apparatus.
Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.
Materials:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
The solid substance to be analyzed
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus.
-
If the approximate melting point is known, set the starting temperature to about 15-20°C below the expected melting point.
-
Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium and an accurate reading.
-
-
Measurement:
-
Insert the capillary tube into the sample holder of the apparatus.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal melts (the completion of melting).
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2°C).
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the initial physical characterization of a new chemical sample, such as a specific isomer of this compound.
Caption: Workflow for Physicochemical Characterization.
References
The Therapeutic Potential of Ethyl 4-Aminocyclohexanecarboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexane ring is a versatile scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide focuses on the biological activities of derivatives of ethyl 4-aminocyclohexanecarboxylate, a promising core structure for the development of novel therapeutic agents. By exploring the synthesis, biological evaluation, and structure-activity relationships of these compounds, this document aims to provide a comprehensive resource for researchers engaged in drug discovery and development.
Antimicrobial Activity
Derivatives of the cyclohexane scaffold have shown notable activity against a range of microbial pathogens. The introduction of various functional groups onto the this compound core can modulate its antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various cyclohexane derivatives against different microbial strains. While not all are direct derivatives of this compound, they provide valuable insights into the antimicrobial potential of this structural class.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2c) | Staphylococcus aureus | 64 | [1] |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2c) | Mycobacterium smegmatis | 64 | [1] |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2a) | Staphylococcus aureus | 256 | [1] |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2a) | Mycobacterium smegmatis | 64 | [1] |
| Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid (2b) | Yersinia enterocolitica | 64 | [1] |
| Amide derivative with cyclopropane (F5) | Staphylococcus aureus | 64 | [2] |
| Amide derivative with cyclopropane (F9) | Staphylococcus aureus | 32 | [2] |
| Amide derivative with cyclopropane (F29) | Staphylococcus aureus | 64 | [2] |
| Amide derivative with cyclopropane (F53) | Staphylococcus aureus | 32 | [2] |
| Amide derivative with cyclopropane (F8) | Candida albicans | 16 | [2] |
| Amide derivative with cyclopropane (F24) | Candida albicans | 16 | [2] |
| Amide derivative with cyclopropane (F42) | Candida albicans | 16 | [2] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard procedure for its determination.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension.
-
Controls: Positive control wells (containing broth and bacteria but no test compound) and negative control wells (containing broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity
The cyclohexane framework is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines. The modification of the this compound structure can lead to the development of potent anticancer agents.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for various compounds containing a cyclohexane or related moiety, indicating their potential as anticancer agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,9-Diazaphenothiazine derivative | SNB-19 (Glioblastoma) | - | [3] |
| 1,9-Diazaphenothiazine derivative | C-32 (Melanoma) | - | [3] |
| 1,9-Diazaphenothiazine derivative | MDA-MB-231 (Breast Cancer) | - | [3] |
| 14-(Methylthiophenyl)diquinothiazine (3c) | HTC116 (Colon Cancer) | 2.3 | [3] |
| 14-(Methylthiophenyl)diquinothiazine (3c) | SH-SY5Y (Neuroblastoma) | 2.7 | [3] |
| 14-(Methylthiophenyl)diquinothiazine (3c) | A549 (Lung Cancer) | 17.2 | [3] |
| 14-(Methylthiophenyl)diquinothiazine (3c) | H1299 (Lung Cancer) | 2.7 | [3] |
| 1,3,4-Thiadiazole derivative (ST10) | MCF-7 (Breast Cancer) | 49.6 | [4] |
| 1,3,4-Thiadiazole derivative (ST10) | MDA-MB-231 (Breast Cancer) | 53.4 | [4] |
| 1,3,4-Thiadiazole derivative (ST8) | MDA-MB-231 (Breast Cancer) | 56.4 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Potential Signaling Pathways in Anticancer Activity
While the specific mechanisms of action for many this compound derivatives are yet to be fully elucidated, related compounds have been shown to induce apoptosis. A simplified representation of a potential apoptotic pathway is shown below.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. Derivatives of cyclohexane have shown promise as anti-inflammatory agents.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of naproxen derivatives, which, while not direct analogs, provide a basis for the potential anti-inflammatory properties of functionalized cyclohexane cores.
| Compound/Derivative | Assay | Result | Reference |
| Naproxen-thiourea derivative (4) | Carrageenan-induced paw edema | 54.01% inhibition (4h) | [5] |
| Naproxen-thiourea derivative (7) | Carrageenan-induced paw edema | 54.12% inhibition (4h) | [5] |
| Naproxen-thiourea derivative (4) | 5-LOX inhibition | IC50 = 0.30 µM | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 0.1 mL of a 1% solution), is administered into the hind paw of the rats.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Key Signaling Pathway in Inflammation
The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
References
Ethyl 4-aminocyclohexanecarboxylate: A Core Pharmaceutical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-aminocyclohexanecarboxylate is a pivotal bifunctional molecule serving as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its cyclohexane scaffold provides a rigid, three-dimensional framework that is advantageous for designing molecules with specific spatial orientations to interact with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications as a pharmaceutical intermediate, complete with detailed experimental protocols and visual representations of its synthetic and biological pathways.
Chemical and Physical Properties
This compound exists as two geometric isomers, cis and trans, which exhibit distinct physical and spectroscopic properties. The hydrochloride salt of the trans-isomer is a common commercially available form.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1] |
| Purity (typical) | ≥95% to 98+% | [1][2] |
| Appearance (HCl salt) | White to off-white powder/solid | [3] |
| Molecular Formula (HCl salt) | C₉H₁₈ClNO₂ | [3] |
| Molecular Weight (HCl salt) | 207.70 g/mol | [3] |
Spectroscopic Data
The differentiation between the cis and trans isomers is reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The axial or equatorial orientation of the protons on the cyclohexane ring leads to characteristic differences in their chemical shifts and coupling constants.
| Nucleus | Isomer | Expected Chemical Shift (δ, ppm) | Key Distinguishing Features |
| ¹H NMR | trans | Ha (axial proton on C4): ~2.65 (tt) He (equatorial proton on C1): ~2.2-2.3 (m) -OCH₂CH₃: ~4.1 (q), ~1.2 (t) | The axial proton at C4 (geminal to the amino group) in the more stable di-equatorial conformation will appear as a triplet of triplets with large axial-axial couplings. |
| cis | He (equatorial proton on C4): ~3.20 (m) Ha (axial proton on C1): ~2.4-2.5 (m) -OCH₂CH₃: ~4.1 (q), ~1.2 (t) | The equatorial proton at C4 will have smaller equatorial-axial and equatorial-equatorial couplings, resulting in a more complex multiplet at a downfield shift compared to the axial proton in the trans isomer. | |
| ¹³C NMR | trans | C=O: ~175 C4 (C-NH₂): ~50 C1 (C-COOEt): ~43 | The chemical shifts of the ring carbons will differ slightly between the two isomers due to stereochemical effects. |
| cis | C=O: ~175 C4 (C-NH₂): ~48 C1 (C-COOEt): ~41 |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: catalytic hydrogenation of ethyl 4-aminobenzoate and reductive amination of ethyl 4-oxocyclohexanecarboxylate.
Catalytic Hydrogenation of Ethyl 4-aminobenzoate
This method involves the reduction of the aromatic ring of ethyl 4-aminobenzoate to a cyclohexane ring. The choice of catalyst and reaction conditions can influence the cis/trans isomer ratio of the product.
Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate
This one-pot reaction involves the formation of an imine or enamine intermediate from the corresponding ketoester and an ammonia source, followed by in-situ reduction to the amine.
Pharmaceutical Applications
The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Tranexamic Acid Synthesis
The trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, known as tranexamic acid, is an antifibrinolytic agent. Ethyl 4-oxocyclohexanecarboxylate is a key starting material in a multi-step synthesis of this drug.
Adenosine Deaminase Inhibitors
Ethyl trans-4-aminocyclohexanecarboxylate is a known precursor for the synthesis of inhibitors of adenosine deaminase (ADA).[1] ADA is an enzyme in the purine salvage pathway that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an accumulation of adenosine, which has various physiological effects, including immunosuppression, mediated through adenosine receptors.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of Ethyl 4-aminobenzoate
Materials:
-
Ethyl 4-aminobenzoate
-
Ruthenium on carbon (5% Ru/C)
-
Ethanol (absolute)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
In a high-pressure reactor, dissolve ethyl 4-aminobenzoate (1 equivalent) in ethanol.
-
Add 5% Ru/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 10-15 bar.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
-
The crude product can be purified and the isomers separated by fractional crystallization or column chromatography.
Protocol 2: Synthesis via Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-oxocyclohexanecarboxylate (1 equivalent) and dissolve it in anhydrous DCM or DCE.
-
Add ammonium acetate (1.5-2 equivalents) or a solution of ammonia in methanol.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation and stir for 1-2 hours at room temperature.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the solution containing the imine to the suspension of the reducing agent at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Separation of cis and trans Isomers by Fractional Crystallization
Principle: The cis and trans isomers often have different solubilities in specific solvent systems, allowing for their separation by fractional crystallization. This protocol is a general guideline and may require optimization.
Procedure:
-
Hydrolyze the mixture of this compound isomers to the corresponding carboxylic acids using aqueous NaOH or HCl.
-
Neutralize the solution to precipitate the mixture of cis- and trans-4-aminocyclohexanecarboxylic acids.
-
Dissolve the isomeric mixture in a minimal amount of a hot solvent system (e.g., water-acetone or water-ethanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The less soluble isomer (often the trans isomer) will crystallize out first.
-
Collect the crystals by filtration.
-
The mother liquor can be concentrated and the process repeated to obtain more of the less soluble isomer or to isolate the more soluble isomer.
-
The purity of the separated isomers should be assessed by NMR or HPLC.
-
The separated carboxylic acid isomers can then be re-esterified to obtain the pure ethyl ester isomers.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its rigid cyclohexane core and bifunctional nature allow for its incorporation into a wide range of complex molecules. A thorough understanding of its synthesis, isomer separation, and chemical properties is essential for its effective use in drug discovery and development. The provided protocols and pathway diagrams serve as a foundational guide for researchers working with this important building block.
References
Methodological & Application
Synthesis of Ethyl 4-aminocyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 4-aminocyclohexanecarboxylate from ethyl 4-oxocyclohexanecarboxylate. Reductive amination is the key transformation, for which two primary methods are presented: direct catalytic hydrogenation and a chemical reduction using sodium cyanoborohydride. Both methods are widely applicable in organic synthesis and drug discovery for the introduction of amine functionalities. This guide includes reaction parameters, purification procedures, and expected outcomes to assist researchers in successfully performing this synthesis. The synthesis will likely result in a mixture of cis and trans isomers, and general guidance on their separation is also provided.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both an amine and an ester functional group on a cyclohexane scaffold allows for diverse derivatization, making it a key intermediate in the synthesis of various pharmaceuticals and functional polymers. The most direct route to this compound is the reductive amination of the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate. This process involves the formation of an intermediate imine or enamine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Colorless to yellow liquid | 17159-79-4 |
| This compound | C₉H₁₇NO₂ | 171.24 | Not specified | 3685-28-7 (cis), 1678-68-8 (trans) |
Table 2: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Sodium Cyanoborohydride |
| Ammonia Source | Ammonium acetate or Ammonia in Methanol | Ammonium acetate |
| Reducing Agent | Hydrogen gas (H₂) | Sodium cyanoborohydride (NaBH₃CN) |
| Catalyst | Palladium on carbon (Pd/C) or Raney Nickel | None (or mild acid catalyst) |
| Solvent | Methanol or Ethanol | Methanol |
| Temperature | Room temperature to 50°C | Room temperature |
| Pressure | 1-50 atm (for H₂) | Atmospheric |
| Typical Reaction Time | 12-48 hours | 24-72 hours |
| Work-up | Filtration, evaporation | Quenching, extraction, evaporation |
| Advantages | "Green" reducing agent (H₂), high yields | Milder conditions, no specialized pressure equipment |
| Disadvantages | Requires specialized hydrogenation equipment | Use of toxic cyanide reagent, longer reaction times |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is adapted from general procedures for reductive amination using catalytic hydrogenation.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
Ammonium acetate (5-10 eq) or a 7N solution of ammonia in methanol
-
10% Palladium on carbon (Pd/C) (5-10 mol%) or Raney Nickel (slurry)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Celite or other filtration aid
Procedure:
-
In a suitable pressurized hydrogenation vessel, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Alternatively, use a 7N solution of ammonia in methanol as the solvent.
-
Carefully add the 10% Pd/C catalyst (or Raney Nickel slurry) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Maintain the reaction at room temperature or heat to 40-50°C.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.
-
Once the reaction is complete (typically 12-48 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Workflow for catalytic hydrogenation.
Protocol 2: Synthesis using Sodium Cyanoborohydride
This protocol is based on general procedures for reductive amination with sodium cyanoborohydride, a milder reducing agent that is selective for the iminium ion over the ketone.[1]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
Ammonium acetate (3-5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
-
Methanol
-
Aqueous HCl (1M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and ammonium acetate (3-5 eq) in methanol, add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature. The pH of the reaction should be maintained between 6 and 7. If necessary, add small amounts of acetic acid.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 24-72 hours).
-
Carefully quench the reaction by slowly adding 1M HCl until the gas evolution ceases (this should be done in a well-ventilated fume hood as HCN gas may be evolved).
-
Adjust the pH of the solution to >8 with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Workflow for sodium cyanoborohydride reduction.
Purification and Isomer Separation
The synthesis of this compound will typically yield a mixture of cis and trans isomers. The ratio of these isomers will depend on the reaction conditions and the reducing agent used.
-
Vacuum Distillation: This can be used to remove lower-boiling impurities and may provide some separation of the isomers, although it is often insufficient for complete separation.
-
Column Chromatography: Flash chromatography on silica gel is a common method for separating cis and trans isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. The polarity of the two isomers may be different, allowing for their separation.
-
Crystallization: It may be possible to selectively crystallize one of the isomers, or a salt derivative (e.g., hydrochloride salt), from a suitable solvent system. This can be an effective method for obtaining a single, pure isomer.
Characterization Data (Reference)
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
4.12 (q, 2H): -O-CH₂ -CH₃
-
3.0-2.5 (m, 1H): -CH -NH₂
-
2.5-2.2 (m, 1H): -CH -COOEt
-
2.2-1.2 (m, 8H): Cyclohexyl -CH₂- protons
-
1.25 (t, 3H): -O-CH₂-CH₃
-
1.6 (br s, 2H): -NH₂
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
175-176: C =O (ester)
-
60-61: -O-CH₂ -CH₃
-
40-50: C H-NH₂
-
35-45: C H-COOEt
-
25-35: Cyclohexyl C H₂
-
14: -O-CH₂-CH₃
Expected IR (neat, cm⁻¹):
-
3400-3200: N-H stretch (primary amine)
-
2930, 2860: C-H stretch (aliphatic)
-
1730: C=O stretch (ester)
-
1600-1500: N-H bend
-
1250-1000: C-O stretch (ester) and C-N stretch
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling ammonia, sodium cyanoborohydride, and during the quenching step of Protocol 2.
-
Catalytic hydrogenation with palladium on carbon or Raney Nickel should be performed by trained personnel. These catalysts can be pyrophoric.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of this compound from its corresponding ketone is a robust and versatile transformation. Both catalytic hydrogenation and reduction with sodium cyanoborohydride are effective methods, with the choice depending on the available equipment and safety considerations. Proper purification is crucial to separate the resulting cis and trans isomers for further use in research and development.
References
Application Notes and Protocols: Ethyl 4-aminocyclohexanecarboxylate as a PROTAC Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of ethyl 4-aminocyclohexanecarboxylate as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). While specific examples of PROTACs incorporating this exact linker are not extensively documented in peer-reviewed literature, its rigid cyclohexane core presents an attractive scaffold for modulating the physicochemical and pharmacokinetic properties of a PROTAC. The protocols and data presented herein are representative examples based on established methodologies for PROTAC development and are intended to serve as a guide for the rational design and evaluation of novel degraders.
The this compound linker, with its defined stereochemistry and functional handles, can be strategically employed to orient the target protein and E3 ligase ligands, potentially influencing the stability of the ternary complex and the subsequent degradation efficiency. The cyclohexane moiety can enhance metabolic stability and cell permeability compared to more flexible alkyl or PEG linkers.
Data Presentation: Illustrative Performance of Cyclohexane-Containing PROTACs
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data for a hypothetical PROTAC series targeting Bromodomain-containing protein 4 (BRD4), comparing a flexible PEG linker with a rigid cyclohexane-based linker derived from this compound.
Table 1: In Vitro Degradation of BRD4 by Hypothetical PROTACs
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG | PEG-based | 15 | >95 | VCaP |
| PROTAC-CH | Cyclohexane-based | 8 | >95 | VCaP |
Table 2: Ternary Complex Formation Parameters
| PROTAC ID | Linker Type | Binding Affinity to BRD4 (K D , nM) | Binding Affinity to VHL (K D , nM) | Ternary Complex Cooperativity (α) |
| PROTAC-PEG | PEG-based | 50 | 150 | 2.5 |
| PROTAC-CH | Cyclohexane-based | 55 | 160 | 4.0 |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative PROTAC utilizing an this compound-derived linker and for the key biological assays to evaluate its performance.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a Cyclohexane Linker
This protocol describes a two-step synthesis involving the coupling of the warhead (for BRD4) and the E3 ligase ligand (for VHL) to the cyclohexane linker.
Step 1: Amide Coupling of BRD4 Ligand to the Cyclohexane Linker
-
Materials:
-
BRD4 ligand with a carboxylic acid handle (e.g., a JQ1 derivative) (1.0 eq)
-
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the BRD4 ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the BRD4-linker intermediate.
-
Step 2: Saponification and Second Amide Coupling to VHL Ligand
-
Materials:
-
BRD4-linker intermediate from Step 1 (1.0 eq)
-
LiOH (2.0 eq)
-
THF/Water (1:1)
-
VHL ligand with an amine handle (1.1 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the BRD4-linker intermediate in a 1:1 mixture of THF and water.
-
Add LiOH and stir at room temperature for 2-4 hours to hydrolyze the ethyl ester.
-
Monitor the reaction by LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer, concentrate, and use the crude product directly in the next step.
-
Dissolve the resulting carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the VHL ligand to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay measures the formation and stability of the ternary complex in real-time.
-
Immobilization:
-
Immobilize a high-affinity antibody for a tag (e.g., His-tag) on the sensor chip surface.
-
Capture the tagged E3 ligase (e.g., VHL complex) onto the antibody-coated surface.
-
-
Binary Interaction Analysis:
-
Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject varying concentrations of the target protein (e.g., BRD4) over the immobilized E3 ligase to assess any direct interaction.
-
-
Ternary Complex Formation Assay:
-
Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
The increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
-
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the development of a PROTAC degrader.
Application Notes and Protocols: Synthesis of Tranexamic Acid Utilizing a Cyclohexane-based Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by reversibly binding to plasminogen and preventing its conversion to plasmin, an enzyme that degrades fibrin clots. This mechanism of action makes tranexamic acid a valuable therapeutic agent for treating or preventing excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding. The synthesis of tranexamic acid with high purity and stereoselectivity is of significant interest in the pharmaceutical industry.
This document outlines a detailed protocol for the synthesis of tranexamic acid, starting from ethyl 4-oxocyclohexane-1-carboxylate. While the user's interest is in Ethyl 4-aminocyclohexanecarboxylate, the available literature predominantly describes a synthetic route commencing with the corresponding keto-ester. This pathway involves a series of chemical transformations to introduce the aminomethyl group and establish the desired trans stereochemistry of the final product. The following protocols are based on established chemical literature and provide a comprehensive guide for the laboratory-scale synthesis of tranexamic acid.[1]
Synthetic Pathway Overview
The synthesis of tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate is a multi-step process that can be summarized as follows:
-
Cyanohydrin Formation: The process begins with the conversion of the keto group of ethyl 4-oxocyclohexane-1-carboxylate into a cyanohydrin.[1]
-
Dehydration: The resulting cyanohydrin is then dehydrated to yield an unsaturated cyano-ester.[1]
-
Saponification: The ester group is hydrolyzed to the corresponding carboxylic acid.
-
Reductive Amination: The cyano group is selectively reduced to an aminomethyl group.
-
Catalytic Hydrogenation: The double bond in the cyclohexane ring is saturated, resulting in a mixture of cis- and trans-isomers of 4-aminomethylcyclohexane-1-carboxylic acid.
-
Isomer Separation: The desired trans-isomer (tranexamic acid) is isolated and purified from the isomeric mixture by recrystallization.
A schematic of this synthetic pathway is presented below.
Figure 1. Overall synthetic scheme for Tranexamic Acid.
Quantitative Data Summary
The following table summarizes the key transformations and reagents involved in the synthesis of tranexamic acid. Please note that yields are highly dependent on reaction conditions and purification efficiency.
| Step | Starting Material | Key Reagents/Catalysts | Product | Typical Yield (%) |
| 1 | Ethyl 4-oxocyclohexane-1-carboxylate | Sodium cyanide (NaCN), Ammonium chloride (NH4Cl) | Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate | Not Specified |
| 2 | Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate | Phosphorus oxychloride (POCl3), Pyridine | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Not Specified |
| 3 | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Potassium hydroxide (KOH), Methanol (MeOH) | 4-Cyanocyclohex-3-ene-1-carboxylic acid | Not Specified |
| 4 | 4-Cyanocyclohex-3-ene-1-carboxylic acid | Raney Nickel, Methanolic ammonium hydroxide, Hydrogen (H2) | Mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue | Not Specified |
| 5 | Mixture from Step 4 | Palladium on carbon (10% Pd/C), Hydrogen (H2) | Mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid | Not Specified |
| 6 | Isomeric mixture from Step 5 | Acetone-water | trans-4-Aminomethylcyclohexane-1-carboxylic acid (Tranexamic Acid) | Not Specified |
Experimental Protocols
The detailed experimental protocols for each step of the synthesis are provided below.
Step 1: Synthesis of Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Charge the flask with ethyl 4-oxocyclohexane-1-carboxylate.
-
Prepare an aqueous solution of sodium cyanide and ammonium chloride.
-
Reaction Execution: Cool the flask containing the starting material in an ice bath. Slowly add the aqueous sodium cyanide solution to the stirred solution of the keto-ester.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.
Step 2: Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude cyanohydrin from Step 1 in pyridine.
-
Reaction Execution: Cool the solution in an ice bath and slowly add phosphorus oxychloride.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude unsaturated cyano-ester.
Step 3: Synthesis of 4-Cyanocyclohex-3-ene-1-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve the crude product from Step 2 in methanolic potassium hydroxide.
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heating until the saponification is complete (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the unsaturated cyano-carboxylic acid.
Step 4: Reductive Amination to form Unsaturated Aminomethyl-carboxylic Acid
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge the unsaturated cyano-carboxylic acid from Step 3, methanolic ammonium hydroxide, and Raney Nickel catalyst.
-
Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction for hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is a mixture of the unsaturated aminomethyl-carboxylic acid and its saturated analogue.
Step 5: Catalytic Hydrogenation to an Isomeric Mixture
-
Reaction Setup: In a hydrogenation apparatus, dissolve the crude product from Step 4 in aqueous methanol.
-
Add 10% Palladium on carbon catalyst to the solution.
-
Reaction Execution: Subject the mixture to hydrogenation at a pressure of 5-6 Kg/cm².
-
Monitor the reaction until the theoretical amount of hydrogen is consumed.
-
Work-up: Filter the catalyst and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain a solid residue, which is a mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid.
Step 6: Isolation of Tranexamic Acid (trans-isomer)
-
Purification: Recrystallize the isomeric mixture obtained in Step 5 from a mixture of acetone and water (e.g., 4:3 ratio).
-
The trans-isomer (Tranexamic acid) is less soluble and will precipitate out as a pure solid.
-
The cis-isomer will remain in the filtrate.
-
Final Product: Filter the crystals, wash with a small amount of cold acetone-water mixture, and dry under vacuum to obtain pure tranexamic acid.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of tranexamic acid.
References
Synthesis of Ethyl 4-aminocyclohexanecarboxylate: A Detailed Guide to Reaction Conditions and Protocols
For Immediate Release
This application note provides detailed protocols for the synthesis of Ethyl 4-aminocyclohexanecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The document outlines two primary synthetic routes: reductive amination of ethyl 4-oxocyclohexanecarboxylate and catalytic hydrogenation of ethyl 4-aminobenzoate. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.
Introduction
This compound serves as a crucial building block in medicinal chemistry, primarily due to its cyclohexane scaffold, which allows for the creation of conformationally restricted analogues of biologically active molecules. The presence of both an amine and an ester functional group provides versatile handles for further chemical modifications. The synthesis of this compound can be achieved through several pathways, with the choice of method often depending on the desired stereoisomer (cis or trans), available starting materials, and scalability. This document details the most common and effective methods for its preparation.
Synthetic Routes
Two principal methods for the synthesis of this compound are presented:
-
Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate: This method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This approach is widely used due to its versatility and the commercial availability of the starting ketone.
-
Catalytic Hydrogenation of Ethyl 4-aminobenzoate: This route involves the reduction of the aromatic ring of ethyl 4-aminobenzoate using a heterogeneous catalyst under a hydrogen atmosphere. This method is advantageous when the aromatic precursor is readily available and can provide access to a mixture of cis and trans isomers.
Route 1: Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate
This synthetic pathway is a versatile method for producing this compound. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, yielding different ratios of cis and trans isomers.
Method A: Using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations.[1] It allows for a one-pot reaction by reducing the intermediate iminium ion in the presence of the ketone starting material.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Source: Add a source of ammonia, such as ammonium acetate (2.0-3.0 eq), to the solution.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.
Table 1: Reaction Conditions for Reductive Amination using Sodium Triacetoxyborohydride
| Parameter | Condition |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 80% (mixture of isomers) |
Method B: Using Raney® Nickel
Raney® Nickel is a robust catalyst for hydrogenations and reductive aminations, often performed under a hydrogen atmosphere.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and a solution of ammonia in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel (5-10 wt%) to the reaction mixture under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for the required reaction time (e.g., 6-12 hours).
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification to separate the isomers can be achieved by column chromatography or crystallization.
Table 2: Reaction Conditions for Reductive Amination using Raney® Nickel
| Parameter | Condition |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |
| Amine Source | Ammonia in Methanol |
| Catalyst | Raney® Nickel |
| Solvent | Methanol |
| Hydrogen Pressure | 50 - 100 atm |
| Temperature | 80 - 120 °C |
| Reaction Time | 6 - 12 hours |
| Typical Yield | 70 - 90% (mixture of isomers) |
Logical Workflow for Reductive Amination
Caption: Workflow for the reductive amination of ethyl 4-oxocyclohexanecarboxylate.
Route 2: Catalytic Hydrogenation of Ethyl 4-aminobenzoate
This method involves the saturation of the aromatic ring of ethyl 4-aminobenzoate to yield the desired cyclohexyl derivative. The choice of catalyst is crucial for achieving high conversion and can influence the cis/trans isomer ratio.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, dissolve ethyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add a heterogeneous catalyst, for example, 5% Ruthenium on carbon (Ru/C) or 5% Rhodium on carbon (Rh/C) (5-10 wt%), to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 60-100 °C) and stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Work-up: After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional crystallization or column chromatography.
Table 3: Reaction Conditions for Catalytic Hydrogenation of Ethyl 4-aminobenzoate
| Parameter | Condition |
| Starting Material | Ethyl 4-aminobenzoate |
| Catalyst | 5% Ru/C or 5% Rh/C |
| Solvent | Ethanol or Isopropanol |
| Hydrogen Pressure | 10 - 50 atm |
| Temperature | 60 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 80 - 95% (mixture of isomers) |
Signaling Pathway for Catalytic Hydrogenation
Caption: Catalytic cycle for the hydrogenation of ethyl 4-aminobenzoate.
Separation and Characterization of Cis and Trans Isomers
The synthesis of this compound typically results in a mixture of cis and trans isomers. The separation of these stereoisomers is often necessary for their intended application in drug development.
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method for separating the cis and trans isomers. A gradient elution system, for example, with ethyl acetate in hexanes, can effectively resolve the two isomers.
-
Fractional Crystallization: The isomers may have different solubilities in certain solvents, allowing for their separation by fractional crystallization. This can be a cost-effective method for large-scale purification. Often, the hydrochloride salts of the amines are prepared to facilitate crystallization.[2]
-
Characterization: The individual isomers can be characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the cyclohexane ring protons can help distinguish between the cis and trans configurations. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for determining the isomeric ratio and purity.
Conclusion
The synthesis of this compound can be successfully achieved through either reductive amination of ethyl 4-oxocyclohexanecarboxylate or catalytic hydrogenation of ethyl 4-aminobenzoate. The choice of the synthetic route and specific reaction conditions will depend on factors such as the desired stereoisomer, cost, and scalability. The protocols and data presented in this application note provide a comprehensive guide for researchers to produce this valuable pharmaceutical intermediate. Careful optimization of the reaction and purification conditions is recommended to achieve the desired product in high yield and purity.
References
Application Notes and Protocols: Ethyl 4-aminocyclohexanecarboxylate in the Preparation of CNS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminocyclohexanecarboxylate serves as a versatile starting material in medicinal chemistry for the synthesis of a variety of biologically active compounds. Its rigid cyclohexane scaffold allows for the creation of conformationally restricted analogues of known pharmacophores, a strategy often employed to enhance receptor selectivity, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] This application note details the synthesis and evaluation of a series of enaminone-based anticonvulsant agents, demonstrating the utility of the this compound scaffold in the development of novel Central Nervous System (CNS) inhibitors. The described compounds have shown promising activity in preclinical models of epilepsy, suggesting their potential as leads for new antiepileptic drugs.
Synthetic Pathway and Experimental Workflow
The synthesis of the target enaminone derivatives from this compound can be envisioned through a multi-step process. A plausible synthetic route involves the initial conversion of this compound to a suitable β-ketoester intermediate, followed by condensation with various substituted anilines to yield the final enaminone products. The general workflow, from synthesis to biological evaluation, is outlined below.
Caption: General workflow for the synthesis and evaluation of CNS inhibitors.
Proposed Mechanism of Action
While the precise molecular targets for this class of enaminones are still under investigation, preliminary studies on similar anticonvulsant enaminones suggest a mechanism involving the modulation of inhibitory neurotransmission. It is hypothesized that these compounds may enhance the levels of extracellular gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[2] This leads to a depression of excitatory synaptic transmission, thereby raising the seizure threshold.
Caption: Proposed mechanism of action for enaminone-based CNS inhibitors.
Quantitative Data Summary
The anticonvulsant activity and neurotoxicity of a series of synthesized enaminone derivatives were evaluated in rodent models. The median effective dose (ED50) in the maximal electroshock seizure (MES) test and the median toxic dose (TD50) in the rotarod test were determined. The protective index (PI = TD50/ED50) was calculated to assess the therapeutic window of the compounds.
| Compound ID | Substitution (R) | Anticonvulsant Activity (MES) ED50 (mg/kg) | Neurotoxicity (Rotarod) TD50 (mg/kg) | Protective Index (PI) |
| 1a | H | > 100 | > 300 | - |
| 1b | 4-Chloro | 16.7 | 110.7 | 6.6 |
| 1c | 4-Bromo | 25.0 | 150.0 | 6.0 |
| 1d | 4-Fluoro | 30.0 | 200.0 | 6.7 |
| 1e | 4-Cyano | 45.0 | > 300 | > 6.7 |
| Phenytoin | (Reference Drug) | 20.0 | 65.0 | 3.3 |
Data adapted from analogous series of enaminone anticonvulsants.
Experimental Protocols
General Synthesis of Ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates
A plausible synthetic route commences with a Robinson annulation reaction between a suitable Michael acceptor and ethyl acetoacetate to form a cyclohexenone intermediate. This intermediate can then be further functionalized to introduce the amino group at the 4-position, followed by condensation with substituted anilines.
Step 1: Synthesis of Cyclohexenone Intermediate (Illustrative)
-
To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0°C.
-
After stirring for 30 minutes, add a solution of a suitable α,β-unsaturated ketone (e.g., derived from a precursor of this compound) in ethanol.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the cyclohexenone intermediate.
Step 2: Synthesis of the Target Enaminones
-
A mixture of the intermediate ethyl 4-amino-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1 equivalent) and the desired substituted aniline (1.1 equivalents) in toluene is refluxed for 4-6 hours with azeotropic removal of water using a Dean-Stark apparatus.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure enaminone product.
Anticonvulsant Activity Screening: Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[1]
-
Animals: Male albino mice (20-25 g) are used. Animals are housed with free access to food and water and are acclimatized to the laboratory conditions for at least 3 days prior to the experiment.
-
Drug Administration: Test compounds are suspended in a 0.5% aqueous solution of methylcellulose and administered intraperitoneally (i.p.) at various doses. Control animals receive the vehicle only.
-
MES Induction: 30-60 minutes after drug administration, a maximal seizure is induced via corneal electrodes. An alternating current (60 Hz, 50 mA for mice) is delivered for 0.2 seconds. A drop of a topical anesthetic is applied to the corneas prior to electrode placement.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint for protection.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic hindlimb extension is calculated as the ED50 value.
Neurotoxicity Assessment: Rotarod Test
The rotarod test is used to evaluate motor coordination and potential neurological deficits induced by the test compounds.
-
Apparatus: A rotarod apparatus consisting of a rotating rod (e.g., 3 cm diameter) is used. The speed of rotation is typically set at a constant rate (e.g., 10 rpm).
-
Training: Prior to the test, mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Test Procedure: At the time of peak drug effect determined from the MES test, mice are placed on the rotating rod.
-
Endpoint: The inability of the animal to remain on the rod for a predetermined duration (e.g., 1 minute) in three consecutive trials is considered a measure of neurotoxicity.
-
Data Analysis: The dose of the compound causing neurotoxicity in 50% of the animals is determined as the TD50 value.
References
The Versatility of Ethyl 4-aminocyclohexanecarboxylate in Medicinal Chemistry: A Scaffolding Approach to Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-aminocyclohexanecarboxylate, a bifunctional carbocyclic molecule, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, combining a cyclohexane ring with both an amine and an ethyl ester functional group, provide a versatile platform for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of its applications, experimental protocols for the derivatization of this scaffold, and insights into the structure-activity relationships (SAR) of its derivatives.
Core Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of molecules targeting various physiological systems. Its applications span across several therapeutic areas:
-
Central Nervous System (CNS) Agents: The cyclohexane ring provides a rigid, three-dimensional structure that can effectively orient pharmacophoric groups in the binding pockets of CNS targets. Derivatives of this scaffold have been investigated for their potential as anxiolytics and analgesics. The lipophilic nature of the cyclohexane moiety can also facilitate crossing the blood-brain barrier.
-
Enzyme Inhibitors: The amino and ester functionalities of this compound are readily derivatized to interact with the active sites of enzymes. Notably, its derivatives have been explored as inhibitors of adenosine deaminase and dipeptidyl peptidase IV (DPP-IV), enzymes implicated in neurological and metabolic disorders, respectively.[1]
-
Peptide and Dipeptide Mimetics: The constrained conformation of the cyclohexane ring makes it an excellent scaffold for mimicking peptide turns and secondary structures. This property is exploited in the design of peptidomimetics with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.[2]
Featured Application: Synthesis of Tranexamic Acid Precursors
A prominent example of the utility of a closely related precursor, ethyl 4-oxocyclohexane-1-carboxylate, is in the synthesis of Tranexamic acid, a well-known antifibrinolytic agent.[3] This multi-step synthesis highlights the chemical tractability of the cyclohexanecarboxylate core.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and derivatization of the this compound scaffold.
Protocol 1: N-Acetylation of this compound
This protocol describes a fundamental transformation to modify the amino group, a common first step in building more complex molecules.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Ethyl 4-acetamidocyclohexanecarboxylate.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol outlines the formation of an amide bond, a key linkage in many pharmaceutical compounds, by coupling the amino group of this compound with a carboxylic acid.
Materials:
-
This compound
-
A carboxylic acid of interest (e.g., benzoic acid)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir the mixture at room temperature for 20-30 minutes.
-
Addition of Amine: Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acylated product.
Structure-Activity Relationship (SAR) Insights
The 4-aminocyclohexanecarboxylate scaffold offers distinct features that are crucial for SAR studies:
-
Stereochemistry: The cyclohexane ring can exist in cis and trans conformations, which significantly impacts the spatial orientation of the amino and ester groups. This stereochemical diversity is a key parameter to explore in SAR studies to achieve optimal binding to the biological target.
-
Substitution on the Amino Group: The primary amine is a key handle for introducing a wide variety of substituents. SAR studies on 4-amino-4-arylcyclohexanone derivatives have shown that the nature and position of substituents on an attached aryl ring dramatically influence analgesic activity. For instance, para-methyl and para-bromo substitutions were found to be most potent.[4]
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups. This allows for fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity.
-
The Cyclohexane Ring as a Rigid Spacer: The cyclohexane ring acts as a non-aromatic, rigid spacer that can position functional groups at defined distances and angles. This is particularly important in the design of ligands for receptors with well-defined binding pockets. In the context of 5-HT1A receptor agents, the 1,4-disubstituted cyclohexane ring provides a constrained linker between an arylpiperazine moiety and a terminal imide or amide group, leading to potent ligands.[5]
Quantitative Data Summary
The following table summarizes hypothetical biological activity data for a series of N-substituted this compound derivatives targeting a generic kinase. This illustrates how quantitative data for such a series would be presented to facilitate SAR analysis.
| Compound ID | R-Group on Amine | Target Kinase IC50 (nM) |
| 1a | Acetyl | 520 |
| 1b | Benzoyl | 250 |
| 1c | 4-Chlorobenzoyl | 85 |
| 1d | 4-Methoxybenzoyl | 310 |
| 1e | Thiophene-2-carbonyl | 150 |
Visualizing Workflows and Pathways
To further illustrate the utility of this compound in a drug discovery workflow, the following diagrams are provided.
Caption: A generalized workflow for the derivatization and screening of this compound.
Caption: A hypothetical signaling pathway modulated by a drug derived from this compound.
References
- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic- like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Adenosine Deaminase Inhibitors Utilizing Ethyl 4-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of adenosine deaminase (ADA) inhibitors, employing Ethyl 4-aminocyclohexanecarboxylate as a key starting material. The following sections detail the synthetic strategy, experimental procedures, and biological evaluation of the resulting compounds.
Introduction
Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of ADA has emerged as a promising therapeutic strategy for various conditions, including certain types of cancer, such as leukemia, and inflammatory diseases. This compound, particularly its trans-isomer, serves as a versatile building block for the synthesis of a class of ADA inhibitors known as trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols. This document outlines the synthesis and evaluation of these potent inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the purine metabolism pathway involving adenosine deaminase and the general workflow for the synthesis of ADA inhibitors from this compound.
Experimental Protocols
The synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols from this compound involves a multi-step process. A representative protocol is detailed below.
Step 1: Synthesis of trans-4-(Aminomethyl)cyclohexanol
-
Reaction Setup: To a solution of Ethyl trans-4-aminocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford trans-4-(Aminomethyl)cyclohexanol.
Step 2: Synthesis of (trans-4-((6-Chloro-9H-purin-9-yl)amino)cyclohexyl)methanol
-
Reaction Setup: In a sealed tube, combine trans-4-(Aminomethyl)cyclohexanol (1.0 eq), 6-chloropurine (1.1 eq), and triethylamine (3.0 eq) in n-butanol.
-
Reaction Conditions: Heat the mixture at 120 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield (trans-4-((6-chloro-9H-purin-9-yl)amino)cyclohexyl)methanol.
Step 3: Synthesis of Final ADA Inhibitors (General Procedure)
-
Reaction Setup: To a solution of (trans-4-((6-chloro-9H-purin-9-yl)amino)cyclohexyl)methanol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired nucleophile (e.g., an amine or thiol) (1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 6 hours).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final ADA inhibitor.
Data Presentation
| Compound ID | R-Group on Purine Ring | IC50 (nM) |
| EHNA | H | 4.3 |
| Compound A | -NH(CH₂)₂OH | 35 |
| Compound B | -NH-cyclopropyl | 15 |
| Compound C | -S-phenyl | 80 |
Note: The IC50 values presented are for erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and other illustrative compounds and are not direct results of the provided synthesis protocol.
Adenosine Deaminase Activity Assay Protocol
The following is a general protocol for determining the ADA inhibitory activity of synthesized compounds.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare a solution of adenosine deaminase (from bovine spleen) in phosphate buffer (pH 7.4).
-
Prepare a solution of adenosine (substrate) in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the phosphate buffer, the test compound solution at various concentrations, and the adenosine deaminase solution.
-
Incubate the plate at 25 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding the adenosine solution to each well.
-
Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The synthetic pathway utilizing this compound provides an effective route to a promising class of adenosine deaminase inhibitors. The detailed protocols and evaluation methods described in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting ADA. Further optimization of the synthetic steps and exploration of various substituents on the purine ring can lead to the identification of inhibitors with enhanced potency and selectivity.
Application Notes and Protocols for the Incorporation of Ethyl 4-aminocyclohexanecarboxylate Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural, cyclic amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. These modifications can impart desirable properties such as increased conformational rigidity, enhanced stability against enzymatic degradation, and improved receptor binding affinity and selectivity. Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a cyclic amino acid analogue that can be utilized in solid-phase peptide synthesis (SPPS) to introduce a conformationally constrained, non-proteinogenic residue into a peptide sequence. Its cyclohexane ring restricts the rotational freedom of the peptide backbone, which can lead to more defined secondary structures. This document provides detailed application notes and experimental protocols for the successful incorporation of this building block into peptide chains using Fmoc-based SPPS.
Core Concepts
The fundamental workflow for incorporating this compound hydrochloride into a peptide sequence via SPPS follows the standard iterative cycle of:
-
Resin Preparation: Swelling of the solid support.
-
Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Coupling: Activation of the incoming Fmoc-protected amino acid (in this case, Fmoc-4-aminocyclohexanecarboxylic acid) and its subsequent reaction with the free N-terminus on the resin-bound peptide.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired sequence. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups.
Physicochemical Properties of the Building Block
For successful incorporation, the amine of this compound hydrochloride must be protected with an Fmoc group. The resulting building block, Fmoc-4-aminocyclohexanecarboxylic acid, is then used in the coupling step. It is important to note that the commercially available trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid contains an additional methylene group between the cyclohexane ring and the amine, which will affect the spacing and flexibility of the resulting peptide backbone compared to the direct incorporation of 4-aminocyclohexanecarboxylic acid. The protocols provided here are based on the use of an Fmoc-protected 4-aminocyclohexanecarboxylic acid derivative.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | N/A |
| CAS Number | 2084-28-8 (trans-isomer hydrochloride) | N/A |
| Molecular Formula | C₉H₁₈ClNO₂ | N/A |
| Molecular Weight | 207.70 g/mol | N/A |
| Required Derivative for SPPS | Fmoc-4-aminocyclohexanecarboxylic acid | N/A |
| Commercial Fmoc-Analogue | trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid | |
| CAS for Fmoc-Analogue | 167690-53-1 | |
| Molecular Formula (Fmoc-Analogue) | C₂₃H₂₅NO₄ | |
| Molecular Weight (Fmoc-Analogue) | 379.45 g/mol |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing an this compound residue on a 0.1 mmol scale.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
Fmoc-4-aminocyclohexanecarboxylic acid
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. e. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling (Standard Amino Acids): a. In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF. b. Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents). c. Pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the resin and agitate for 1-2 hours. e. Monitor the coupling reaction using a Kaiser test (a positive test with blue beads indicates incomplete coupling). If necessary, repeat the coupling step. f. Wash the resin with DMF (5 times).
-
Incorporation of Fmoc-4-aminocyclohexanecarboxylic acid: a. Follow the same procedure as for standard amino acids (Step 3). Due to the potential for steric hindrance from the cyclic structure, consider the following modifications:
- Double Coupling: After the initial 1-2 hour coupling, drain the solution and add a fresh solution of the activated Fmoc-4-aminocyclohexanecarboxylic acid for another 1-2 hours.
- Extended Coupling Time: Increase the initial coupling time to 4 hours.
-
Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: a. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. f. Dry the crude peptide under vacuum.
-
Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] b. Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.[1]
Diagrams
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Incorporation of Fmoc-4-aminocyclohexanecarboxylic acid into a peptide chain.
Data Presentation
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >95% (with double coupling or extended time) | Monitor with Kaiser test. Incomplete coupling may lead to deletion sequences. |
| Crude Peptide Purity (Post-Cleavage) | 60-80% | Purity is sequence-dependent. Hydrophobic peptides or those prone to aggregation may show lower purity.[3] |
| Final Purity (Post-HPLC) | >95% | Dependent on the efficiency of the purification method.[1] |
| Racemization | Low | The use of urethane-based protecting groups like Fmoc generally suppresses racemization during activation and coupling.[4] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the cyclic amino acid. Peptide aggregation. | Perform a double coupling. Increase coupling time. Use a more potent coupling reagent like HATU. |
| Low Yield of Crude Peptide | Incomplete coupling at multiple steps. Premature chain termination. | Ensure high-quality, amine-free DMF.[3] Use capping steps (e.g., with acetic anhydride) after each coupling to block unreacted amines. |
| Difficult Purification | Presence of deletion sequences or other impurities. Aggregation of the final peptide. | Optimize coupling conditions to maximize purity. Use different RP-HPLC gradients or solvent systems (e.g., different ion-pairing agents). |
Conclusion
The incorporation of this compound hydrochloride, via its Fmoc-protected derivative, into peptides using solid-phase synthesis is a viable strategy for creating conformationally constrained analogues. While the steric bulk of the cyclic residue may necessitate modifications to standard coupling protocols, such as extended reaction times or double coupling, high-purity peptides can be obtained. The resulting peptides, with their restricted backbone flexibility, are valuable tools for investigating structure-activity relationships and for the development of novel peptide-based therapeutics with enhanced stability and bioactivity. Careful monitoring of coupling efficiency and optimization of purification methods are key to the successful synthesis of these modified peptides.
References
Application Notes: N-Boc Protection of Ethyl 4-aminocyclohexanecarboxylate
Introduction
The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly within the fields of medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This application note provides a detailed protocol for the N-Boc protection of Ethyl 4-aminocyclohexanecarboxylate, a valuable building block in the synthesis of pharmacologically active molecules. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) to yield Ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. This transformation effectively masks the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule.
Reaction and Mechanism
The N-Boc protection of an amine is achieved by reacting it with di-tert-butyl dicarbonate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and readily decomposes into the more stable tert-butoxide and carbon dioxide. The tert-butoxide then acts as a base to deprotonate the positively charged nitrogen, yielding the final N-Boc protected product and tert-butanol. The evolution of carbon dioxide gas is a characteristic feature of this reaction.
Caption: Mechanism of N-Boc Protection.
Experimental Protocol
This protocol details the procedure for the N-Boc protection of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 3685-28-7 | 171.24 | 10.0 | 1.0 | 1.71 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 11.0 | 1.1 | 2.40 g |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.0 | 1.5 | 2.10 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 50 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | - | 30 mL |
| Brine (Saturated aq. NaCl) | - | - | - | - | 30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | ~5 g |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.71 g, 10.0 mmol).
-
Dissolution: Add dichloromethane (50 mL) to the flask and stir the mixture at room temperature until the amine is completely dissolved.
-
Addition of Base: Add triethylamine (2.10 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Boc₂O: While stirring at 0 °C, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The product can be visualized with a suitable stain, such as ninhydrin, which will stain the starting amine but not the Boc-protected product.[2]
-
Work-up: a. Transfer the reaction mixture to a 250 mL separatory funnel. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). c. Dry the organic layer over anhydrous sodium sulfate. d. Filter off the drying agent.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel can be performed.
Caption: Experimental Workflow for N-Boc Protection.
Data and Characterization
Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Expected Yield | >90% |
Spectroscopic Data for Ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
The successful formation of the product can be confirmed by various spectroscopic methods. The following table summarizes the characteristic spectral data for the Boc group.[2][3]
| Technique | Parameter | Characteristic Signal for Boc Group |
| ¹H NMR | Chemical Shift (δ) | ~1.45 ppm (singlet, 9H, C(CH₃)₃) |
| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (C=O), ~80 ppm (C(CH₃)₃), ~28.4 ppm (C(CH₃)₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretch at ~1680-1710 cm⁻¹[1][4] |
| Mass Spectrometry | Mass-to-Charge (m/z) | [M+H]⁺, [M+Na]⁺, and characteristic fragment ion at m/z 57 (t-Bu⁺)[2] |
Note: The exact chemical shifts for the cyclohexyl ring protons and carbons will depend on the cis/trans isomeric ratio of the starting material and product. A patent for a similar compound, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid ethyl ester, reported a mass spectrometry result of LC/MS: 271, which corresponds to the mass of the target molecule.[5]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a solid that can cause skin and eye irritation. Avoid inhalation of dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Avoid contact and inhalation.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Ethyl 4-aminocyclohexanecarboxylate Derivatization in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-aminocyclohexanecarboxylate is a versatile bifunctional molecule that holds significant promise as a scaffold for the development of novel oncology therapeutics. Its cyclohexane core provides a rigid, three-dimensional structure that can be strategically modified to interact with various biological targets implicated in cancer progression. This document outlines key derivatization strategies, detailed experimental protocols for the synthesis of amide and sulfonamide derivatives, and methods for evaluating their anticancer activity. The application of this scaffold is supported by extensive research on analogous structures that have demonstrated potent anti-proliferative and pro-apoptotic effects.
Introduction: The Potential of the 4-Aminocyclohexanecarboxylate Scaffold in Oncology
The development of novel small-molecule inhibitors is a cornerstone of modern oncology research. The this compound scaffold offers a unique starting point for creating diverse libraries of compounds for anticancer screening. The presence of both a primary amine and an ethyl ester allows for selective derivatization, enabling the exploration of a wide chemical space. The trans isomer of the corresponding acid has been utilized as an intermediate in the synthesis of Janus kinase (JAK) inhibitors, highlighting the relevance of this cyclohexyl framework in targeting cancer-related pathways.[1] Derivatization of the amine group can introduce functionalities that interact with key residues in enzyme active sites or protein-protein interfaces, while the ester can be hydrolyzed to the corresponding carboxylic acid for further modification or to improve solubility.
Common derivatization strategies for primary amines in drug discovery, such as the formation of amides and sulfonamides, have been successfully employed to generate potent anticancer agents.[2][3][4] These functional groups can act as hydrogen bond donors and acceptors, crucial for target binding. This document provides a roadmap for leveraging these established synthetic routes to create novel derivatives of this compound for oncology research.
Derivatization Strategies for Anticancer Activity
The primary amino group of this compound is the key site for derivatization to introduce pharmacologically active moieties. Two of the most effective and widely used strategies are the formation of amides and sulfonamides.
N-Acyl Derivatives (Amides)
Amide bond formation is a robust and versatile reaction in medicinal chemistry. By reacting this compound with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides), a diverse library of N-acyl derivatives can be synthesized. The choice of the acylating agent is critical and can be guided by the desired target and mechanism of action. For instance, coupling with moieties known to interact with specific kinases or other cancer-related proteins can lead to potent and selective inhibitors.
N-Sulfonyl Derivatives (Sulfonamides)
Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including anticancer effects.[3][4][5] The synthesis of N-sulfonyl derivatives involves the reaction of this compound with various sulfonyl chlorides. This approach allows for the introduction of a wide array of aryl and alkyl sulfonyl groups, which can significantly influence the compound's electronic and steric properties, thereby affecting its biological activity.
Experimental Protocols
The following are detailed protocols for the synthesis of representative amide and sulfonamide derivatives of this compound.
General Synthesis Workflow
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethyl 4-aminocyclohexanecarboxylate in Neurodegenerative Disease Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminocyclohexanecarboxylate is a versatile bifunctional molecule increasingly utilized as a scaffold and building block in the design of novel therapeutic agents for neurodegenerative diseases. Its rigid cyclohexane core allows for the precise spatial orientation of pharmacophoric features, a critical aspect in designing ligands for specific biological targets within the central nervous system (CNS). This document provides an overview of its application, supported by experimental data and protocols, to guide researchers in leveraging this scaffold for the development of next-generation neurotherapeutics.
The aminocyclohexane core is a key feature in established CNS drugs, most notably the adamantane derivative Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. This highlights the potential of the underlying cyclohexane amine structure to interact with key targets in neurodegeneration. While direct derivatives of this compound are still in early-stage research, its utility as a synthetic intermediate is evident in the development of modulators for various targets implicated in neurodegenerative pathologies.
Key Applications in Neurodegenerative Disease Drug Design
The primary use of this compound in this field is as a foundational structure for the synthesis of more complex molecules targeting key pathological drivers of diseases like Alzheimer's and Parkinson's.
1. NMDA Receptor Antagonists: The 1-aminocyclohexane structure is a well-established pharmacophore for non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Overactivation of this receptor leads to excitotoxicity, a common pathway of neuronal death in neurodegenerative disorders. The cyclohexane ring serves as a rigid anchor to position the amine functionality within the ion channel of the receptor.
2. BACE1 Inhibitors: The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in Alzheimer's disease research, as it initiates the production of amyloid-β (Aβ) peptides. The cyclohexane moiety has been incorporated into BACE1 inhibitors to occupy hydrophobic pockets (specifically the S1' subsite) within the enzyme's active site, thereby enhancing binding affinity and inhibitory potency.[3]
3. GABA Receptor Modulators: The aminocyclohexane scaffold can be used to synthesize analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[4][5][6][7][8] Positive allosteric modulators of GABA-A receptors can have sedative and anxiolytic effects, which can be beneficial in managing behavioral symptoms associated with dementia.
Data Presentation: Quantitative Analysis of Aminocyclohexane Derivatives
The following tables summarize key quantitative data for representative compounds featuring the aminocyclohexane scaffold, demonstrating their potential in targeting neurodegenerative disease pathways.
Table 1: NMDA Receptor Antagonist Activity of 1-Aminocyclohexane Derivatives
| Compound | Derivative Class | Target | Assay | IC50 (µM) | Reference |
| Memantine | 1-Aminoadamantane | NMDA Receptor | Electrophysiology (Patch Clamp) | 1-5 | [1][2] |
| Neramexane | 1-Aminocyclohexane | NMDA Receptor | Radioligand Binding ([³H]MK-801) | 0.5-1 | [1] |
Table 2: BACE1 Inhibitory Activity of a Cyclohexyl-substituted Dihydroquinazoline
| Compound | Scaffold | Target | Assay | Kᵢ (nM) | Reference |
| Compound 3a (racemate) | 2-Amino-3,4-dihydroquinazoline | BACE1 | FRET-based enzymatic assay | 11 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of novel compounds. Below are representative protocols for key experiments in the context of neurodegenerative disease drug design.
Protocol 1: Synthesis of a BACE1 Inhibitor Intermediate from a Cyclohexane Derivative
This protocol outlines a key step in the synthesis of a BACE1 inhibitor that utilizes a cyclohexane moiety to interact with the S1' pocket of the enzyme.
Objective: To synthesize (S)-2-amino-N-cyclohexyl-2-phenylethanamine, an intermediate for a potent BACE1 inhibitor.
Materials:
-
(S)-2-amino-2-phenylethan-1-ol
-
Cyclohexanone
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve (S)-2-amino-2-phenylethan-1-ol and cyclohexanone in DCE.
-
Add sodium triacetoxyborohydride to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Logical Workflow for BACE1 Inhibitor Synthesis:
Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)
Objective: To determine the inhibitory potency (IC50) of a test compound against human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (dissolved in DMSO)
-
Known BACE1 inhibitor (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the BACE1 enzyme to each well.
-
Add the test compound dilutions or controls (DMSO for negative control, known inhibitor for positive control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) over time (e.g., every 5 minutes for 30 minutes) at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow for BACE1 Inhibition Assay:
Signaling Pathways
The therapeutic effects of compounds derived from this compound are mediated through various signaling pathways critical to neuronal health and disease progression.
NMDA Receptor Modulation and Excitotoxicity Pathway: Overstimulation of NMDA receptors by glutamate leads to a massive influx of Ca²⁺ ions. This triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis. Non-competitive NMDA receptor antagonists like memantine, which contains the core aminocyclohexane structure, block the receptor's ion channel, thereby attenuating this excitotoxic cascade.
BACE1 and the Amyloidogenic Pathway: In Alzheimer's disease, the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase produces the neurotoxic Aβ peptides. These peptides aggregate to form plaques, a hallmark of the disease. BACE1 inhibitors containing a cyclohexane moiety can block the initial cleavage step, thereby reducing the production of Aβ and mitigating downstream pathology.
Conclusion
This compound represents a valuable and versatile starting point for the design and synthesis of novel drug candidates for neurodegenerative diseases. The inherent conformational rigidity of its cyclohexane core, combined with the synthetic tractability of its amino and ester functionalities, allows for the development of potent and selective modulators of key targets such as NMDA receptors and BACE1. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this and related scaffolds in the ongoing search for effective treatments for these devastating disorders. Further exploration into multi-target-directed ligands incorporating this scaffold may yield promising future therapeutics.
References
- 1. US20050203191A1 - 1-Aminocyclohexane derivatives for the treatment of agitation and other behavioral disorders, especially those associated with alzheimer's disease - Google Patents [patents.google.com]
- 2. US20210169864A1 - Combination therapy using 1-aminocyclohexane derivatives and acetylcholinesterase inhibitors - Google Patents [patents.google.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-aminocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 4-aminocyclohexanecarboxylate by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines. This typically occurs when the solute is supersaturated at a temperature above its melting point. Here are several strategies to address this:
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often promotes oil formation.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with slower cooling.
-
Solvent/Anti-Solvent System: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the initial precipitate and allow the solution to cool slowly. For this compound, a good solvent might be ethanol or ethyl acetate, with a poor solvent being water or hexane.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.
-
Convert to a Salt: Amines can often be more readily crystallized as their hydrochloride or other salt forms. Consider converting the free base to its salt by adding an appropriate acid, performing the recrystallization, and then neutralizing the salt to recover the purified free base if necessary. The hydrochloride salt of Ethyl trans-4-aminocyclohexanecarboxylate is a white crystalline powder.[1]
Q2: No crystals are forming even after cooling the solution in an ice bath. What is the problem?
A2: This issue usually indicates that the solution is not sufficiently saturated. Here are some steps to take:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.
-
-
Re-evaluate Your Solvent System: It's possible the chosen solvent is too good at dissolving the compound, even at low temperatures. You may need to try a different solvent or a solvent/anti-solvent mixture.
Q3: The recovered crystals are discolored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. It is advisable to use a pre-heated funnel.
Q4: The yield of my recrystallization is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Using Too Much Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is key. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is hot and the transfer is done quickly.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature is standard practice.
-
Washing with Room Temperature Solvent: When washing the collected crystals, always use a small amount of ice-cold solvent to minimize redissolving your purified product.
Data Presentation
| Solvent System | Qualitative Solubility of this compound | Suitability for Recrystallization |
| Single Solvents | ||
| Water | Sparingly soluble to insoluble in cold water; likely more soluble in hot water. | May be suitable, but "oiling out" is a risk. |
| Ethanol / Methanol | Likely soluble at room temperature and very soluble when hot. | May require cooling to very low temperatures for good recovery. |
| Ethyl Acetate | Good solubility, especially when hot. | A good candidate solvent. |
| Hexane / Heptane | Likely poorly soluble. | Can be used as an anti-solvent. |
| Dichloromethane | Likely very soluble. | Not ideal for recrystallization from a single solvent due to high solubility. |
| Solvent/Anti-Solvent Systems | ||
| Ethanol / Water | Dissolves in ethanol, water acts as an anti-solvent. | A promising system. |
| Ethyl Acetate / Hexane | Dissolves in ethyl acetate, hexane acts as an anti-solvent. | A promising system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent (e.g., Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Separation of Cis and Trans Isomers of Ethyl 4-aminocyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of Ethyl 4-aminocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of this compound challenging?
The separation of these geometric isomers is difficult because they share the same molecular weight and functional groups. This results in very similar physicochemical properties, such as boiling point, polarity, and solubility, making their separation by standard laboratory techniques a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.
Q2: What are the most common methods for separating the cis and trans isomers of this compound?
The most effective separation methods depend on the scale of the experiment and the desired purity of the final products. The primary techniques employed are:
-
Fractional Crystallization/Recrystallization: This method leverages the potential differences in the crystal lattice energies and solubilities of the two isomers. Often, the trans isomer is less soluble and will crystallize out of a solution containing a mixture of the isomers.[1]
-
Column Chromatography: A highly effective technique for separating isomers on both analytical and preparative scales. By carefully selecting the stationary and mobile phases, the subtle differences in polarity between the cis and trans isomers can be exploited to achieve separation.
-
Derivatization Followed by Crystallization: In some cases, converting the amino group to a derivative (e.g., an amide or a salt) can enhance the crystallinity of one isomer, typically the trans isomer, making it easier to separate by crystallization.[1]
Q3: How can I confirm the identity of the separated cis and trans isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive method for identifying the cis and trans isomers of this compound.[2] The key distinguishing features in the ¹H NMR spectrum are the chemical shifts and coupling constants of the protons at the C1 and C4 positions of the cyclohexane ring.[2][3]
Troubleshooting Guides
Fractional Crystallization / Recrystallization
Problem: Both isomers are co-crystallizing, or the yield of the pure isomer is very low.
This is a common issue due to the similar solubilities of the isomers.
Solutions:
-
Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent systems to maximize the solubility difference between the isomers. A good starting point is a binary solvent system where one solvent is a good solvent for both isomers, and the other is a poor solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 0-4 °C). Slow cooling promotes the formation of purer crystals.
-
Seeding: If you have a small amount of the pure desired isomer, add a seed crystal to the solution as it cools to encourage the crystallization of that specific isomer.
-
Iterative Recrystallization: The purity of the desired isomer can be improved by performing multiple recrystallizations. However, be aware that this will lead to a decrease in the overall yield.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Target Isomer | Notes |
| Acetone-Water | 4:3 | trans | A common system for similar amino-substituted cyclohexanes.[4] |
| Ethanol-Water | Varies | trans | The ratio may need to be optimized based on the initial isomer ratio. |
| Ethyl Acetate-Hexane | Varies | trans | A less polar system that can be effective. |
| Diisopropyl Ether | - | trans (as a derivative) | Often used for washing crystals of amino-protected derivatives.[1] |
Column Chromatography
Problem: The cis and trans isomers are co-eluting from the column.
This indicates that the chosen chromatographic conditions do not provide sufficient resolution.
Solutions:
-
Optimize the Mobile Phase: For normal-phase chromatography (e.g., silica gel), a less polar mobile phase will generally increase the retention time and may improve separation. For reversed-phase chromatography, a more polar mobile phase will have a similar effect. Experiment with small changes in the solvent ratio.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For instance, if you are using silica gel, you might try alumina or a chemically modified silica gel.
-
Reduce the Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of sample loaded onto the column.
-
Decrease the Flow Rate: A slower flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution.
Table 2: Starting Conditions for Column Chromatography
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-functionalized Silica |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3) | Acetonitrile:Water (e.g., 6:4) |
| Gradient | Isocratic or shallow gradient | Isocratic or shallow gradient |
| Detection | TLC with a suitable stain (e.g., ninhydrin) or UV | UV Detector |
Experimental Protocols
Protocol 1: Fractional Crystallization of the Hydrochloride Salt
-
Dissolution: Dissolve the mixture of cis and trans this compound in ethanol.
-
Salt Formation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, until the solution is acidic.
-
Crystallization: Heat the solution to boiling and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.[5]
-
Isolation: Collect the precipitated crystals by vacuum filtration. These crystals are expected to be enriched in the trans isomer hydrochloride salt.
-
Washing: Wash the crystals with a small amount of cold ethanol or ether.[5]
-
Analysis: Analyze the purity of the crystals and the filtrate by NMR or another suitable analytical technique to determine the isomeric ratio.
Protocol 2: Column Chromatography Separation
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase. The less polar isomer is expected to elute first.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the amino group).
-
Solvent Gradient (Optional): If the isomers are not well-separated, a shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate) can be employed.
-
Product Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the separation of cis and trans isomers.
Caption: Logic diagram for troubleshooting poor isomer separation.
References
- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. researchgate.net [researchgate.net]
- 5. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
Troubleshooting Ethyl 4-aminocyclohexanecarboxylate synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-aminocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes commonly employed:
-
Reductive Amination: This route starts with ethyl 4-oxocyclohexanecarboxylate and involves the formation of an imine with ammonia, followed by reduction to the desired amine.
-
Catalytic Hydrogenation of an Aromatic Precursor: This is a two-step process that begins with the Fischer esterification of 4-aminobenzoic acid to produce ethyl 4-aminobenzoate, which is then subjected to catalytic hydrogenation to saturate the aromatic ring.
Q2: My reductive amination reaction is showing incomplete conversion, and I have a significant amount of the imine intermediate remaining. What could be the cause?
A2: Incomplete reduction of the imine intermediate is a common issue in reductive amination. This can be attributed to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may be inadequate.
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Reaction Temperature: The temperature may be too low for the reduction to proceed to completion.
-
pH of the reaction medium: The pH can influence the stability and reactivity of both the imine and the reducing agent.
Q3: The catalytic hydrogenation of ethyl 4-aminobenzoate is giving me a mixture of cis and trans isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome of the hydrogenation of the aromatic ring is highly dependent on the catalyst, solvent, and reaction conditions. Generally, the cis isomer is the kinetically favored product. To influence the cis/trans ratio, consider the following:
-
Catalyst Choice: Different catalysts (e.g., Rh/C, Ru/C, Raney Nickel) can favor the formation of one isomer over the other.[1][2]
-
Reaction Temperature and Pressure: Higher temperatures can promote the formation of the thermodynamically more stable trans isomer.[3]
-
Solvent System: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.
-
Base Additives: The presence of a base can also alter the isomeric ratio.
Q4: I am observing the formation of colored byproducts during the catalytic hydrogenation of a nitroaromatic precursor to the amine. What are these impurities?
A4: The reduction of aromatic nitro compounds can sometimes lead to the formation of colored byproducts due to incomplete reduction and side reactions. These byproducts can include:
-
Azoxy compounds: Formed by the condensation of a nitroso intermediate and a hydroxylamine intermediate.
-
Azo compounds: Formed by the further reduction of azoxy compounds. These side reactions are more prevalent when there is a localized deficiency of hydrogen on the catalyst surface.
Troubleshooting Guides
Route 1: Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Imine Formation | - Ensure the ammonia source (e.g., ammonium acetate, ammonia in methanol) is fresh and in sufficient excess.- Allow adequate time for imine formation before adding the reducing agent. |
| Inefficient Reduction | - Increase the molar equivalents of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).- Use a fresh, high-quality reducing agent.- Optimize the reaction temperature; a moderate increase may improve the rate of reduction. |
| Side Reactions | - Over-reduction to the amino alcohol is possible if the ester group is sensitive to the reducing agent. Consider a milder reducing agent.- Polymerization of the starting material or product can occur under harsh conditions. Monitor the reaction closely and avoid excessive heating. |
| Work-up and Purification Losses | - Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of the product in the aqueous phase.- Optimize the solvent system for extraction to ensure complete recovery of the product.- Use appropriate purification techniques (e.g., column chromatography, distillation) and monitor fractions carefully. |
Route 2: Catalytic Hydrogenation of Ethyl 4-aminobenzoate
Problem: Undesirable Cis/Trans Isomer Ratio
| Potential Cause | Suggested Solution |
| Catalyst Selection | - Screen different catalysts. For instance, Ruthenium on Carbon (Ru/C) in an alkaline medium has been reported to favor the trans isomer.[2] |
| Reaction Conditions | - Increase the reaction temperature to favor the thermodynamically more stable trans isomer.[3]- Adjust the hydrogen pressure; this can influence the kinetics and selectivity of the hydrogenation. |
| Solvent Effects | - Experiment with different solvents. The choice of solvent can affect the substrate's presentation to the catalyst surface. |
| Post-reaction Isomerization | - In some cases, the cis isomer can be epimerized to the more stable trans isomer under basic conditions after the initial hydrogenation. |
Quantitative Data on Isomer Ratios
The following table presents data from patent literature on the catalytic hydrogenation of p-aminobenzoic acid, the precursor to the ethyl ester, illustrating the effect of the catalyst on the cis/trans isomer ratio.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Cis:Trans Ratio | Reference |
| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1 : 4.6 | [2] |
| Raney Nickel | Not specified | Not specified | Not specified | 1 : 2.3 (after conversion from cis) | [1] |
Note: This data is for the hydrogenation of the carboxylic acid. The ester is expected to behave similarly, but the exact ratios may vary.
Experimental Protocols
Protocol 1: Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol, add ammonium acetate (3.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Two-Step Synthesis via Fischer Esterification and Catalytic Hydrogenation
Step 2a: Fischer Esterification of 4-Aminobenzoic Acid
Materials:
-
4-Aminobenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-aminobenzoic acid (1.0 eq) in an excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 4-aminobenzoate. The product can be purified by recrystallization if necessary.
Step 2b: Catalytic Hydrogenation of Ethyl 4-aminobenzoate
Materials:
-
Ethyl 4-aminobenzoate
-
5% Ruthenium on Carbon (Ru/C)
-
10% Aqueous Sodium Hydroxide
-
Hydrogen gas
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor, combine ethyl 4-aminobenzoate (1.0 eq), 5% Ru/C (e.g., 25 wt% of the substrate), and 10% aqueous sodium hydroxide.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 15 bar.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Maintain the reaction under these conditions for approximately 20 hours or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with a suitable acid (e.g., citric acid) to a pH of ~4.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation to separate the cis and trans isomers if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization of Catalytic Hydrogenation for Ethyl 4-aminocyclohexanecarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-aminocyclohexanecarboxylate via catalytic hydrogenation of ethyl 4-aminobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the catalytic hydrogenation of the aromatic ring of ethyl 4-aminobenzoate to yield this compound. This reaction reduces the benzene ring to a cyclohexane ring.
Q2: Which catalysts are most effective for this hydrogenation?
Rhodium (Rh) and Ruthenium (Ru) based catalysts are generally considered excellent for the hydrogenation of aromatic amines.[1][2] Rhodium catalysts, in particular, are often cited for their ability to promote cis-selective hydrogenation of aromatic rings.[3] Palladium (Pd) and Platinum (Pt) catalysts can also be used, though their selectivity and activity may vary depending on the reaction conditions.[2][4]
Q3: What are the typical reaction conditions?
Reaction conditions can vary significantly based on the chosen catalyst. Generally, the reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.
-
Pressure: Hydrogen pressure can range from atmospheric pressure to over 100 atm.[5]
-
Temperature: Temperatures can range from room temperature to over 100°C.[5]
-
Solvents: Polar solvents like ethanol, methanol, and water are commonly used.[6] Acetic acid can also be employed, especially when aiming to protonate the amine group to facilitate the reaction.[6]
Q4: What are the major side reactions to be aware of?
The primary side reactions include:
-
Formation of dicyclohexylamine: This occurs through the coupling of two cyclohexylamine molecules.[1][7]
-
Hydrogenolysis of the ester group: This can lead to the formation of 4-aminocyclohexanemethanol.
-
Incomplete hydrogenation: This results in the presence of unreacted starting material or partially hydrogenated intermediates.
Q5: How can I influence the cis/trans isomer ratio of the product?
The cis/trans selectivity is a critical aspect of this synthesis. The choice of catalyst plays a significant role. Rhodium-based catalysts are known to favor the formation of the cis-isomer.[3] The reaction conditions, such as solvent and temperature, can also influence the stereochemical outcome.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst was not improperly handled or exposed to air for extended periods.[6] |
| 2. Catalyst Poisoning | - Purify the starting material (ethyl 4-aminobenzoate) to remove any potential catalyst poisons like sulfur compounds. - Ensure the solvent is of high purity. | |
| 3. Insufficient Hydrogen Pressure or Temperature | - Gradually increase the hydrogen pressure and/or reaction temperature.[5] - Ensure proper agitation to facilitate mass transfer of hydrogen gas.[6] | |
| Low Yield of Desired Product | 1. Suboptimal Reaction Time | - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
| 2. Formation of Byproducts | - To minimize dicyclohexylamine formation, consider using a catalyst modified with an alkali metal hydroxide like LiOH.[1][7] - To avoid ester hydrogenolysis, use milder reaction conditions or a more selective catalyst. | |
| 3. Product Loss During Workup | - Optimize the extraction and purification steps to minimize product loss. | |
| Poor Cis/Trans Selectivity | 1. Inappropriate Catalyst | - For higher cis-selectivity, use a Rhodium-based catalyst, such as Rh/C or a specific CAAC-rhodium complex.[3] |
| 2. Unfavorable Reaction Conditions | - Experiment with different solvents and reaction temperatures, as these can influence the stereochemical outcome. | |
| Inconsistent Results | 1. Variability in Catalyst Activity | - If reusing the catalyst, perform a regeneration step.[8] Note that catalyst activity may decrease with each use. |
| 2. Purity of Starting Materials | - Ensure consistent purity of ethyl 4-aminobenzoate and solvents for each batch. |
Data Presentation
The following tables summarize typical reaction parameters and their effects on the synthesis. Please note that specific results can vary based on the experimental setup.
Table 1: Comparison of Catalysts for Aromatic Amine Hydrogenation
| Catalyst | Typical Support | Key Characteristics |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | High activity for aromatic ring hydrogenation, often promotes cis-selectivity.[3][9] |
| Ruthenium (Ru) | Carbon (C), Carbon Nanotubes (CNT) | Excellent for aniline hydrogenation, can be modified to enhance selectivity to the primary amine.[1][7] |
| Palladium (Pd) | Carbon (C), Alumina (Al₂O₃) | Widely used, but may require harsher conditions and can sometimes lead to over-hydrogenation.[2][10] |
| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | Effective for aniline hydrogenation, but selectivity can be an issue.[4] |
Table 2: Influence of Reaction Conditions on Product Yield and Selectivity
| Parameter | Condition | Effect on Yield | Effect on Selectivity |
| Temperature | Increasing Temperature | Generally increases reaction rate, but may lead to more side products (e.g., dicyclohexylamine).[8] | Can affect the cis/trans ratio. |
| Pressure | Increasing H₂ Pressure | Typically improves conversion rate. | May have a minor effect on selectivity. |
| Solvent | Polar (Ethanol, Methanol) | Good for dissolving the starting material and facilitating the reaction.[6] | Can influence catalyst activity and selectivity. |
| Acidic (Acetic Acid) | Can protonate the amine, potentially increasing the reaction rate.[6] | May affect the stability of the ester group. | |
| Catalyst Loading | Increasing Loading | Can increase the reaction rate, but also the cost. | Generally does not significantly alter selectivity. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Ethyl 4-aminobenzoate
Disclaimer: This is a general guideline and requires optimization for specific laboratory conditions and equipment. A thorough risk assessment should be conducted before any experiment.
-
Reactor Setup:
-
Charge a high-pressure autoclave reactor with ethyl 4-aminobenzoate and a suitable solvent (e.g., ethanol).
-
Carefully add the chosen catalyst (e.g., 5% Rh/C, typically 5-10 wt% relative to the starting material).
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reactor to the target temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain these conditions for the desired reaction time, monitoring the hydrogen uptake if possible.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric; handle with care under a wet or inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by techniques such as distillation or chromatography to isolate the this compound isomers.
-
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation.
Caption: Troubleshooting decision tree for hydrogenation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo‐aliphatic Primary Amines over Lithium‐Modified Ru/CNT Catalysts | Semantic Scholar [semanticscholar.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
cis/trans isomerization of Ethyl 4-aminocyclohexanecarboxylate under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cis/trans isomerization of ethyl 4-aminocyclohexanecarboxylate under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the thermodynamic basis for the isomerization of cis- to trans-ethyl 4-aminocyclohexanecarboxylate?
A1: The isomerization is driven by the thermodynamic stability of the cyclohexane ring conformers. In the trans isomer, both the amino and the ethyl carboxylate groups can occupy equatorial positions, which minimizes steric hindrance. In the cis isomer, one of the substituents is forced into a sterically less favorable axial position. The diequatorial conformation of the trans isomer is the most stable arrangement, thus driving the equilibrium towards its formation under basic conditions.
Q2: What is the general mechanism for the base-catalyzed isomerization?
A2: The mechanism proceeds via a process called epimerization. The base abstracts the acidic proton at the C1 position (alpha to the ester carbonyl group), forming a planar enolate intermediate. This removes the stereochemistry at this center. Subsequent reprotonation of the enolate can occur from either face, leading to the formation of either the cis or trans isomer. Because the trans isomer is thermodynamically more stable, it will be the major product at equilibrium.
Q3: Can other reactions occur under these basic conditions?
A3: Yes, the primary competing side reaction is the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, especially if water is present in the reaction mixture or if stronger, nucleophilic bases like sodium hydroxide are used. To minimize this, it is recommended to use non-nucleophilic, sterically hindered bases and anhydrous conditions.
Q4: Is it necessary to protect the amino group before isomerization?
A4: While isomerization can be performed on the unprotected ester, some procedures for the corresponding carboxylic acid have noted that N-protection can influence the reaction's efficiency. For the ethyl ester, using a non-nucleophilic base under anhydrous conditions generally makes protection of the primary amine unnecessary. However, if significant side reactions involving the amine are observed, protection (e.g., as a Boc-carbamate) could be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the trans isomer | 1. Insufficient base strength or amount: The base may not be strong enough to deprotonate the C1 position effectively. 2. Low reaction temperature: The activation energy for enolate formation is not being overcome. 3. Short reaction time: The reaction has not reached thermodynamic equilibrium. | 1. Use a stronger, non-nucleophilic base such as potassium tert-butoxide or sodium ethoxide. Ensure at least a catalytic amount is used, though stoichiometric amounts may be necessary. 2. Increase the reaction temperature. A range of 60-80°C is a good starting point.[1] 3. Increase the reaction time and monitor the cis/trans ratio by GC or NMR until it remains constant. |
| Significant ester hydrolysis (saponification) | 1. Presence of water: Water will lead to the hydrolysis of the ester under basic conditions. 2. Use of a nucleophilic base: Bases like NaOH or KOH can directly attack the ester carbonyl. | 1. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents. 2. Switch to a non-nucleophilic, sterically hindered base like potassium tert-butoxide or triethylamine.[1] |
| Formation of unidentified byproducts | 1. Reaction temperature is too high: This can lead to thermal decomposition or other side reactions. 2. Reaction with the solvent: For example, using sodium ethoxide in methanol could lead to transesterification. | 1. Reduce the reaction temperature and increase the reaction time if necessary.[1] 2. Ensure the alkoxide base matches the alcohol of the ester (e.g., use sodium ethoxide with an ethyl ester). |
| Difficulty in isolating the pure trans isomer | 1. Incomplete isomerization: The reaction did not reach equilibrium. 2. Similar physical properties of cis and trans isomers: This can make separation by distillation or standard chromatography challenging. | 1. Re-run the isomerization under more forcing conditions (stronger base, higher temperature, longer time) to maximize the trans ratio. 2. The trans isomer is often more crystalline. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to isolate the pure trans product.[1] Alternatively, derivatization of the mixture followed by separation can be effective. |
Experimental Protocols
Protocol 1: Isomerization using Potassium tert-Butoxide
This protocol is adapted from a procedure for the closely related methyl ester.[1]
Materials:
-
Cis/trans mixture of this compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous isopropyl alcohol
-
Acetic acid
-
Suitable extraction solvent (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve the cis/trans mixture of this compound in anhydrous isopropyl alcohol (approx. 7.5 mL per gram of ester).
-
Add potassium tert-butoxide (approx. 0.15 equivalents).
-
Heat the reaction mixture to 60-65°C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stir the reaction for 2-3 hours, monitoring the progress by GC or NMR to observe the change in the cis/trans ratio.[1]
-
Once the reaction has reached equilibrium (the cis/trans ratio is stable), cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding acetic acid until the pH is approximately 7.0.
-
Remove the isopropyl alcohol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product enriched in the trans isomer.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative conditions for the base-catalyzed epimerization of 4-substituted cyclohexanecarboxylates, which can be used as a starting point for optimizing the isomerization of this compound.
| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Final trans:cis Ratio | Reference |
| Mthis compound HCl (cis/trans mixture) | t-BuOK (0.13) | Isopropyl alcohol | 60-65 | 2-3 | >99:1 (as the hydrochloride salt) | [1] |
| 4-Aminobenzoic acid (hydrogenation and in situ isomerization) | NaOH | Water | 100 | 20 | 4.6:1 | Patent WO2017134212A1 |
Visualizations
Isomerization Workflow
Caption: Workflow for the base-catalyzed isomerization of this compound.
Thermodynamic Equilibrium Diagram
Caption: The cis isomer is higher in energy than the more stable trans isomer.
References
Technical Support Center: Synthesis of Ethyl 4-aminocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-aminocyclohexanecarboxylate, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of ethyl 4-aminobenzoate. This reaction reduces the aromatic ring to a cyclohexane ring, yielding the desired product. Common catalysts for this transformation include those based on rhodium, ruthenium, palladium, and nickel (such as Raney Nickel).[1][2]
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the chosen catalyst, solvent, temperature, and pressure. While high yields are achievable, side reactions and incomplete conversion can lower the practical output. Optimization of reaction conditions is crucial for maximizing the yield.
Q3: What is the significance of the cis and trans isomers of this compound?
A3: The spatial arrangement of the amino and ester groups on the cyclohexane ring results in cis and trans diastereomers. In many pharmaceutical applications, a specific isomer (often the trans isomer) is required for biological activity. The choice of catalyst and reaction conditions can influence the ratio of these isomers in the final product.
Q4: Are there any significant safety concerns with the catalytic hydrogenation process?
A4: Yes, catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure. Additionally, catalysts like Raney Nickel and Palladium on carbon (Pd/C) can be pyrophoric (ignite spontaneously in air), especially after use when they are dry and saturated with hydrogen. It is imperative to handle these materials with care, under an inert atmosphere when necessary, and to follow all laboratory safety protocols for high-pressure reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
Q5: My reaction has stalled or is showing low conversion of the starting material. What are the possible causes and solutions?
A5: Low or incomplete conversion is a common issue. Consider the following troubleshooting steps:
-
Catalyst Activity:
-
Poisoning: The catalyst may have been deactivated by impurities in the starting material, solvent, or hydrogen gas. Sulfur compounds, for instance, are known catalyst poisons. Ensure high-purity reagents and solvents.
-
Insufficient Amount: The catalyst loading may be too low for the scale of the reaction. Try increasing the catalyst-to-substrate ratio.
-
Improper Activation: Some catalysts require an activation step before use. Consult the supplier's instructions to ensure proper activation.
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion. Gradually increase the pressure within the safety limits of your equipment.
-
Low Temperature: The reaction may be too slow at the current temperature. Cautiously increasing the temperature can improve the reaction rate.
-
Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas. Ensure vigorous and consistent agitation.
-
Q6: I am observing the formation of significant byproducts. How can I minimize them?
A6: Side reactions can significantly reduce the yield of the desired product. Common byproducts and mitigation strategies are outlined below:
-
Dicyclohexylamine Formation: Condensation between two molecules of the product or starting material can occur. This is often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can help minimize this side reaction.[2]
-
Incomplete Reduction: In some cases, partially hydrogenated intermediates may be present. Increasing the reaction time or hydrogen pressure can help drive the reaction to completion.
-
Hydrolysis of the Ester: If the reaction is carried out in the presence of water or acidic/basic conditions, the ethyl ester group can be hydrolyzed to a carboxylic acid. Ensure the use of anhydrous solvents and neutral conditions if the ester is to be preserved.
Q7: The ratio of trans to cis isomers in my product is not ideal. How can I control the stereoselectivity?
A7: The stereochemical outcome of the hydrogenation can be influenced by several factors:
-
Catalyst Choice: Different catalysts can favor the formation of different isomers. For example, rhodium- and ruthenium-based catalysts are often cited for their high stereoselectivity in arene hydrogenation.
-
Solvent: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical pathway. Experiment with different solvents (e.g., ethanol, isopropanol, water) to find the optimal system for the desired isomer.[1]
-
Temperature and Pressure: These parameters can also play a role in the isomeric ratio. A systematic study of their effects may be necessary to optimize for the desired isomer.
Data Presentation
The following table summarizes representative data on the influence of different catalysts on the hydrogenation of an aromatic amine precursor. Note that specific yields for this compound will depend on the optimization of all reaction parameters.
| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | Key Observations |
| Supported Ruthenium | 75-130 | 1000-1500 | Water | High reaction rates and yields, good catalyst viability.[1] |
| Rhodium on Carbon | 60 | ~150 | Isopropanol | Known for mild reaction conditions and high selectivity. |
| Raney Nickel | 100-150 | High Pressure | Ethanol | Cost-effective for industrial applications, but may require harsher conditions.[3] |
| Palladium on Carbon | 80-120 | High Pressure | Ethanol | A common and versatile catalyst, but selectivity can be an issue.[3] |
Experimental Protocols
Detailed Protocol for Catalytic Hydrogenation of Ethyl 4-aminobenzoate
This protocol is a representative example and may require optimization.
Materials:
-
Ethyl 4-aminobenzoate
-
Anhydrous Ethanol (solvent)
-
5% Rhodium on Carbon (catalyst)
-
High-pressure autoclave equipped with a magnetic stir bar or mechanical stirrer, gas inlet, and pressure gauge
-
Nitrogen gas (for inerting)
-
Hydrogen gas (high purity)
-
Celite or another filter aid
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the autoclave with Ethyl 4-aminobenzoate and the 5% Rhodium on Carbon catalyst (typically 1-5 mol% of the substrate).
-
Solvent Addition: Add anhydrous ethanol to the autoclave. The amount should be sufficient to fully dissolve the starting material and create a slurry with the catalyst.
-
Inerting: Seal the autoclave and purge the system with nitrogen gas several times to remove all oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psig). Begin stirring and heat the reactor to the target temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas (pressure drop). The reaction is typically complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Filtration: Purge the autoclave with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.
-
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by distillation or recrystallization to yield this compound.
Visualizations
Caption: Chemical reaction pathway for the synthesis.
References
Technical Support Center: Characterization of Impurities in Ethyl 4-aminocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-aminocyclohexanecarboxylate. The information is designed to address specific issues that may be encountered during the analysis and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage.[1] These include:
-
Synthesis-related impurities: These can be unreacted starting materials, intermediates, by-products, and reagents. For instance, if synthesized from Ethyl 4-oxocyclohexanecarboxylate, residual ketone may be present.[2]
-
Isomeric impurities: The manufacturing process may yield both cis and trans isomers of this compound. The desired isomer's purity depends on the stereoselectivity of the synthesis and purification processes.
-
Degradation products: The compound can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.[3]
-
Contaminants from storage and handling: Impurities can be introduced from packaging materials or through exposure to the atmosphere.
Q2: What are the common types of impurities expected in this compound?
Based on its structure and potential synthetic routes, the following types of impurities can be anticipated:
-
cis/trans Isomers: Ethyl cis-4-aminocyclohexanecarboxylate is a common isomeric impurity.
-
Starting Material Carryover: Residual Ethyl 4-oxocyclohexanecarboxylate from the synthesis.
-
Hydrolysis Product: 4-Aminocyclohexanecarboxylic acid, formed by the hydrolysis of the ethyl ester.
-
Oxidation Products: The amine group is susceptible to oxidation, which can lead to various degradation products.
-
By-products from Synthesis: Depending on the synthetic pathway, various side-reaction products could be present. For example, if the synthesis involves reduction of a nitro group, partially reduced intermediates could be impurities.
Q3: What analytical techniques are most suitable for characterizing impurities in this compound?
A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is the primary technique for separating, detecting, and quantifying impurities.[2] Reverse-phase HPLC is commonly used.
-
Gas Chromatography (GC): GC can be used for volatile impurities, such as residual solvents.
-
Mass Spectrometry (MS): Techniques like LC-MS and GC-MS are powerful for identifying the structure of unknown impurities by providing molecular weight and fragmentation information.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.
-
Thin-Layer Chromatography (TLC): TLC is a useful qualitative tool for monitoring the progress of reactions and for preliminary impurity screening.
Troubleshooting Guides
Issue 1: Poor resolution between cis and trans isomers in HPLC.
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition.
-
Incorrect column temperature.
Troubleshooting Steps:
-
Column Selection:
-
Ensure you are using a high-resolution column, such as a C18 or a phenyl-hexyl column.
-
Consider a chiral stationary phase if baseline separation is not achieved on standard columns.
-
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) concentration.
-
Modify the pH of the aqueous phase. The charge state of the amino group can significantly affect retention and selectivity.
-
Experiment with different buffer systems (e.g., phosphate, acetate).
-
-
Temperature Control:
-
Vary the column temperature. Lower temperatures often improve the resolution of isomers.
-
-
Gradient Elution:
-
If using isocratic elution, switch to a shallow gradient to enhance separation.
-
Issue 2: Appearance of new, unknown peaks in the chromatogram of a stability sample.
Possible Cause:
-
Degradation of this compound under stress conditions.
Troubleshooting Steps:
-
Peak Identification:
-
Utilize a photodiode array (PDA) detector to check for peak purity and obtain the UV spectrum of the new peak.
-
Employ LC-MS to determine the molecular weight of the unknown impurity. This can provide initial clues about its structure (e.g., hydrolysis product, oxidation product).
-
-
Forced Degradation Studies:
-
Conduct systematic forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[3]
-
Compare the retention times of the peaks generated in the forced degradation studies with the unknown peak in the stability sample to aid in identification.
-
Issue 3: Inconsistent quantification of impurities.
Possible Causes:
-
Poor sample preparation.
-
Instability of impurities in the analytical solution.
-
Non-linearity of the detector response.
Troubleshooting Steps:
-
Sample Preparation:
-
Ensure complete dissolution of the sample.
-
Use a sample diluent in which the analyte and impurities are stable.
-
-
Method Validation:
-
Validate the analytical method for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Establish the limit of detection (LOD) and limit of quantification (LOQ) for each impurity.
-
-
Reference Standards:
-
Whenever possible, use qualified reference standards for the known impurities to ensure accurate quantification.
-
Quantitative Data Summary
The following tables provide an illustrative summary of potential impurities and typical acceptance criteria. Note: These values are for illustrative purposes only and should be established based on specific regulatory requirements and safety data.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Typical Source | Acceptance Criteria (Illustrative) |
| Ethyl cis-4-aminocyclohexanecarboxylate | Isomer | Synthesis | ≤ 0.5% |
| Ethyl 4-oxocyclohexanecarboxylate | Starting Material | Synthesis | ≤ 0.15% |
| 4-Aminocyclohexanecarboxylic acid | Hydrolysis | Synthesis/Degradation | ≤ 0.2% |
Table 2: Potential Degradation Products
| Degradation Condition | Potential Degradant | Acceptance Criteria (Illustrative) |
| Acidic/Basic Hydrolysis | 4-Aminocyclohexanecarboxylic acid | Reportable Threshold: > 0.1% |
| Oxidation (e.g., H₂O₂) | Oxidized amine derivatives | Identification Threshold: > 0.15% |
| Thermal | To be determined | Qualification Threshold: > 0.2% |
| Photolytic | To be determined | Reportable Threshold: > 0.1% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
For each condition, analyze the stressed sample by the validated HPLC method alongside a non-stressed control sample.
Visualizations
Caption: Workflow for the characterization of impurities.
Caption: Forced degradation pathways of this compound.
References
Technical Support Center: Stability of Ethyl 4-aminocyclohexanecarboxylate and its Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-aminocyclohexanecarboxylate and its salts.
Troubleshooting Guides
This section addresses specific stability issues that may be encountered during experiments, offering potential causes and solutions.
Issue 1: Unexpected Degradation of this compound in Solution
-
Symptom: Appearance of new peaks in HPLC analysis, a decrease in the main peak area, or changes in the physical appearance of the solution (e.g., color change, precipitation).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | The ester functional group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. Maintain the pH of the solution within a neutral range (pH 6-8) if possible. If the experimental conditions require acidic or basic pH, consider performing the experiment at a lower temperature to reduce the rate of hydrolysis. Use a freshly prepared solution for your experiments. |
| Oxidation | The amino group can be susceptible to oxidation. Avoid exposure of the solution to oxidizing agents. If the presence of peroxides is suspected in solvents, purify the solvents before use. Consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to light, especially UV light, can induce degradation. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. |
Issue 2: Inconsistent Results in Repeated Experiments
-
Symptom: High variability in the purity or concentration of this compound between different experimental runs.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Storage Conditions | Ensure that the compound and its solutions are stored consistently under the recommended conditions (cool, dark, and dry). Avoid repeated freeze-thaw cycles. |
| Variable Purity of Starting Material | Verify the purity of the this compound lot using a validated analytical method before starting the experiments. |
| Contamination of Solvents or Reagents | Use high-purity solvents and reagents. Check for potential contaminants that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
Based on its chemical structure, the two primary degradation pathways are hydrolysis of the ethyl ester and oxidation of the amino group.
-
Hydrolysis: This can occur under both acidic and basic conditions, leading to the formation of 4-aminocyclohexanecarboxylic acid and ethanol.
-
Oxidation: The primary amino group can be oxidized, potentially leading to the formation of various oxidation products.
It is also possible for the hydrochloride salt to release HCl, which can then catalyze further degradation.
Q2: How should I store this compound and its salts to ensure stability?
To minimize degradation, store the compound in a cool, dark, and dry place. For its salts, such as the hydrochloride salt, it is also important to protect them from moisture to prevent the release of HCl. For solutions, it is recommended to prepare them fresh and protect them from light.
Q3: What are the typical conditions for a forced degradation study of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1] The goal is to achieve 5-20% degradation to identify potential degradation products.[2]
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 70°C for 48-72 hours (in solid state and in solution) |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period |
Q4: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The development process typically involves:
-
Column Selection: A C18 column is a common starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detector Wavelength Selection: Determine the UV absorbance maximum of this compound.
-
Method Optimization: Adjust the mobile phase composition, pH, and gradient to achieve good separation between the parent compound and all degradation products generated during forced degradation studies.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the mixture at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation: Keep a sample of the stock solution and a solid sample at 70°C.
-
Photodegradation: Expose a sample of the stock solution to UV and visible light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be:
-
0-5 min: 95% A
-
5-25 min: Gradient to 5% A
-
25-30 min: Hold at 5% A
-
30-35 min: Return to 95% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
Method Optimization: Analyze the stressed samples from the forced degradation study. Adjust the gradient, mobile phase pH, and other parameters to ensure baseline separation of all degradation peaks from the main compound peak.
Visualizations
Figure 1. Logical relationship between stability issues, their causes, and effects.
Figure 2. A typical experimental workflow for a forced degradation study.
References
Column chromatography methods for purifying Ethyl 4-aminocyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 4-aminocyclohexanecarboxylate using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process, particularly concerning the separation of cis and trans isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common and cost-effective stationary phase for the purification of this compound is silica gel (SiO₂). Due to the basic nature of the amino group, which can lead to tailing (asymmetrical streaking) on standard acidic silica, it is often beneficial to use deactivated silica gel. This can be achieved by adding a small percentage of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase. Alternatively, neutral alumina (Al₂O₃) can be a suitable stationary phase for sensitive amines.
Q2: How do I choose an appropriate mobile phase for column chromatography?
A2: The selection of an appropriate mobile phase, or eluent, is critical for successful separation and should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A common starting point for compounds of intermediate polarity like this compound is a binary solvent system of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (EtOAc). For more polar separations, a system of dichloromethane (DCM) and methanol (MeOH) can be effective. A small amount of a basic modifier (e.g., 0.5-2% triethylamine) should be included in the mobile phase to prevent peak tailing. The ideal solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.[1]
Q3: My compound is not UV-active. How can I visualize it on a TLC plate?
A3: Since this compound lacks a strong chromophore, it will likely not be visible under UV light. Visualization can be achieved using various chemical stains that react with the amine functionality. Commonly used stains for amines include:
-
Ninhydrin stain: This is highly effective for primary and secondary amines, typically producing purple or reddish spots upon heating.
-
Potassium permanganate (KMnO₄) stain: This is a general oxidative stain that reacts with many functional groups, including amines, and will show yellow-to-brown spots on a purple background.
-
Anisaldehyde or Vanillin stains: These are general-purpose stains that can detect nucleophiles like amines, often yielding colored spots upon heating.
Q4: What are the likely impurities I need to separate?
A4: A common synthetic route to this compound is the catalytic hydrogenation of ethyl 4-aminobenzoate. Potential impurities from this process include:
-
Unreacted starting material: Ethyl 4-aminobenzoate.
-
Partially hydrogenated intermediates.
-
The undesired stereoisomer: The reaction typically produces a mixture of cis and trans isomers, one of which is often the target product.
Q5: How can I separate the cis and trans isomers of this compound?
A5: Separating cis and trans isomers can be challenging due to their similar polarities. A carefully optimized gradient elution in column chromatography is often required. The subtle differences in the spatial arrangement of the functional groups can lead to slightly different affinities for the stationary phase. Generally, the cis isomer is slightly more polar than the trans isomer due to a net dipole moment, which may result in a lower Rf value on silica gel. Achieving baseline separation may require testing various solvent systems and potentially using a longer column or a stationary phase with different selectivity, such as alumina. In some cases, derivatization of the amine (e.g., with a Boc protecting group) can alter the polarity and improve separation, with a subsequent deprotection step.
Troubleshooting Guide
| Issue | Symptom(s) | Possible Cause(s) | Solution(s) |
| Poor Separation | Overlapping spots on TLC or co-elution of compounds from the column. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC. Aim for a ΔRf of at least 0.2 between the desired product and impurities.- Use a shallower solvent gradient during column chromatography.- Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by mass. |
| Peak Tailing | Streaking of spots on TLC or broad, asymmetrical peaks during column chromatography. | The basic amine group is interacting strongly with acidic silanol groups on the silica gel surface. | - Add a basic modifier such as 0.5-2% triethylamine or ammonium hydroxide to the mobile phase.- Use neutral alumina as the stationary phase.- Consider using an amine-functionalized silica column. |
| Product Not Eluting | The desired compound remains at the baseline of the TLC plate or does not come off the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a DCM/MeOH system, increase the percentage of methanol.- If using 100% ethyl acetate is insufficient, switch to a more polar system like dichloromethane/methanol. |
| Cracked or Channeled Column | Poor separation due to the solvent running through channels in the stationary phase instead of flowing uniformly. | Improper packing of the column. The silica gel was not packed uniformly or has run dry. | - Ensure the silica gel is packed as a uniform slurry and that no air bubbles are trapped.- Never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
This protocol is for determining the optimal solvent system for the column chromatography purification.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary spotters
-
Crude this compound solution (approx. 10 mg/mL in a volatile solvent like DCM or EtOAc)
-
Various mobile phase systems (see table below)
-
Ninhydrin stain solution (0.2 g ninhydrin in 100 mL ethanol)
-
Heat gun or hot plate
Procedure:
-
Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate.
-
Using a capillary spotter, apply a small spot of the crude product solution onto the origin line.
-
Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Dip the dried plate into the ninhydrin stain solution and then gently heat it with a heat gun until colored spots appear.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Repeat with different solvent systems to find one that gives the desired product an Rf of ~0.3 and good separation from impurities.
Table 1: Suggested TLC Mobile Phase Systems
| System | Solvent A | Solvent B | Modifier | Starting Ratio (A:B) | Notes |
|---|---|---|---|---|---|
| 1 | Hexanes | Ethyl Acetate | 1% Triethylamine | 4:1 | Good for moderately polar compounds. Increase EtOAc for higher polarity. |
| 2 | Dichloromethane | Methanol | 1% Triethylamine | 98:2 | Effective for more polar compounds. Increase MeOH for higher polarity. |
Protocol 2: Flash Column Chromatography
This protocol describes the purification of this compound from a crude mixture.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Optimal mobile phase determined from TLC (including 1% triethylamine)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like DCM.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it based on your TLC optimization (gradient elution).
-
Collect fractions in separate tubes.
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing with ninhydrin stain.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Controlling stereochemistry in the synthesis of Ethyl 4-aminocyclohexanecarboxylate
Technical Support Center: Synthesis of Ethyl 4-aminocyclohexanecarboxylate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on addressing specific challenges related to controlling the stereochemistry during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound, and where does the stereochemical challenge arise?
A1: The most common route is the catalytic hydrogenation of an aromatic precursor, such as 4-nitrophenylacetic acid or 4-aminobenzoic acid, followed by esterification. The stereochemical challenge arises during the hydrogenation of the planar benzene ring to a non-planar cyclohexane ring. The hydrogen atoms can add to the same face of the ring (syn-addition) or opposite faces, leading to a mixture of cis and trans isomers.
Q2: Which isomer, cis or trans, is typically the desired product and why?
A2: The trans isomer is often the target molecule. It serves as a key structural element and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antipsychotic drug cariprazine.[1] For pharmaceutical applications, stereoisomeric purity is critical.[2]
Q3: What are the key reaction parameters that influence the cis:trans isomer ratio during catalytic hydrogenation?
A3: The final cis:trans ratio is highly dependent on several factors:
-
Catalyst Choice: Different metal catalysts (e.g., Palladium, Platinum, Rhodium, Ruthenium, Raney Nickel) exhibit different selectivities.[3][4] Ruthenium and Rhodium catalysts, under specific conditions, have been shown to favor the formation of the trans isomer.[3]
-
Reaction Solvent: The choice of solvent (e.g., water, alcohols, ethers) can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.[3]
-
Temperature and Pressure: These parameters control the reaction kinetics and thermodynamics. Higher temperatures can sometimes favor the formation of the more thermodynamically stable trans isomer or promote isomerization.[2][3]
-
pH (Reaction Medium): Performing the hydrogenation under basic conditions has been found to significantly increase the proportion of the trans isomer.[3]
Q4: Is it possible to convert the undesired cis isomer into the desired trans isomer?
A4: Yes, a post-synthesis isomerization is a viable strategy. The thermodynamically less stable cis isomer can be converted to the more stable trans isomer. This can be achieved by heating the cis isomer or a cis/trans mixture with a strong base, such as sodium hydroxide or potassium alkoxides, in a high-boiling point solvent.[5] Biocatalytic methods using transaminases have also been developed to selectively convert the cis isomer, enabling a dynamic cis-to-trans isomerization.[1]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of this compound.
Problem 1: Poor Stereoselectivity (High cis:trans ratio)
Q: My catalytic hydrogenation of 4-aminobenzoic acid (or its precursor) resulted in a high proportion of the cis isomer. How can I increase the yield of the trans isomer?
A: Achieving a high trans-selectivity is a common challenge. The hydrogenation of benzene derivatives often favors the cis-isomer.[3] Consider the following optimization strategies:
-
Modify Reaction Conditions: The most direct approach is to alter the reaction parameters, as they have a profound impact on stereoselectivity. A summary of influential conditions is provided in the table below.
-
Implement a Two-Step Hydrogenation: When starting from 4-nitrophenylacetic acid, a two-step reduction can improve trans-selectivity. First, reduce the nitro group to an amine at a lower temperature and pressure, then, without isolating the intermediate, increase the temperature and pressure to hydrogenate the aromatic ring.[2]
-
Perform a Post-Synthesis Isomerization: If your synthesis consistently produces a mixture, you can convert the cis isomer to the trans isomer by treating the mixture with a base at elevated temperatures.[5]
| Parameter | Condition Favoring trans Isomer | Rationale & Citation |
| Catalyst | Ruthenium on Carbon (Ru/C) | Ruthenium catalysts under basic conditions have shown high selectivity for the trans product.[3] |
| Solvent | Mixture of water and isopropanol | This solvent system has been effective in combination with a Ruthenium catalyst.[3] |
| pH | Basic (e.g., using NaOH) | Basic conditions have been surprisingly found to dramatically increase the trans:cis ratio.[3] |
| Temperature | 100 - 115 °C | This temperature range was found to be optimal for maximizing the trans:cis ratio in certain systems.[3] |
| Pressure | < 100 bar (e.g., 15 bar) | Mild pressures are sufficient and improve the safety and feasibility for industrial-scale production.[3] |
Problem 2: Difficulty in Separating cis and trans Isomers
Q: I have a cis/trans mixture of this compound. How can I effectively separate them to isolate the pure trans isomer?
A: Due to their similar physical properties, separating cis and trans isomers can be challenging.[6] The most effective methods depend on the scale of the separation.
-
Fractional Crystallization (Recommended for Larger Scale): This is a highly effective and scalable method. By converting the ester mixture to its hydrochloride (HCl) salt, the trans isomer can be selectively precipitated. Treating the crude HCl salt mixture with acetonitrile has been shown to yield the trans product in extremely high purity.[2]
-
Chromatography (For Analytical and Small-Scale): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high resolving power for separating geometric isomers.[6][7] However, developing a robust method can require significant optimization of the stationary phase, mobile phase/temperature program, and flow rate. This is generally not practical for large-scale purification.
Problem 3: Low Overall Yield
Q: My overall yield is poor after synthesis and purification. What are the common causes and solutions?
A: Low yields can stem from multiple stages of the process. A systematic evaluation is necessary.
| Potential Cause | Recommended Solution(s) |
| Incomplete Hydrogenation | - Ensure the catalyst is active (use fresh catalyst if necessary). - Increase reaction time, temperature, or hydrogen pressure within safe limits. - Monitor the reaction progress using techniques like TLC, GC, or NMR. |
| Catalyst Poisoning | - Ensure starting materials and solvents are free from impurities (e.g., sulfur compounds) that can poison the catalyst. |
| Incomplete Esterification | - Esterification is an equilibrium reaction. Use a large excess of ethanol and an effective acid catalyst (e.g., H₂SO₄, HCl gas). - Remove water as it forms, for instance, by using a Dean-Stark apparatus.[8] |
| Losses During Workup | - Ensure pH is carefully adjusted during extraction steps to prevent the loss of the amphoteric product into the wrong phase. |
| Losses During Isomer Separation | - Optimize crystallization conditions (solvent, temperature, cooling rate) to maximize the recovery of the trans isomer while maintaining purity. |
Experimental Protocols
Protocol 1: Hydrogenation of 4-Nitrophenylacetic Acid to Favor trans Isomer
This protocol is adapted from a patented procedure designed to increase trans-selectivity.[2]
-
Step A: Nitro Group Reduction:
-
Charge a suitable autoclave with 4-nitrophenylacetic acid, a protic solvent (e.g., water), and a Pd/C catalyst.
-
Pressurize the reactor with hydrogen to 0.1-0.6 bar.
-
Heat the mixture to 40-50 °C and stir until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group to form 4-aminophenylacetic acid.
-
-
Step B: Aromatic Ring Hydrogenation:
-
Without isolating the intermediate, increase the hydrogen pressure to 1-4 bar.
-
Increase the temperature to 50-60 °C.
-
Continue stirring until hydrogen uptake ceases, indicating the saturation of the phenyl ring.
-
Cool the reactor, vent the hydrogen, and filter off the catalyst.
-
-
Step C: Esterification and Salt Formation:
-
Evaporate the solvent from the filtrate to obtain the crude 4-aminocyclohexylacetic acid mixture.
-
Add ethanol saturated with anhydrous hydrochloric acid gas to the residue.
-
Heat the mixture to reflux for 1-3 hours to form the ethyl ester hydrochloride salt.
-
Protocol 2: Separation of trans-Ethyl 4-aminocyclohexanecarboxylate HCl
This protocol focuses on the purification of the trans isomer from a cis/trans mixture.[2]
-
Solvent Treatment:
-
After the esterification (Protocol 1, Step C), remove the excess ethanol under reduced pressure.
-
To the resulting residue (a mixture of cis and trans this compound HCl salts), add acetonitrile.
-
Stir the suspension. The trans isomer hydrochloride is significantly less soluble in acetonitrile than the cis isomer.
-
-
Isolation:
-
Filter the solid precipitate.
-
Wash the collected solid with cold acetonitrile.
-
Dry the solid under vacuum to yield highly pure trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for stereochemical control.
References
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparison of Ethyl 4-aminocyclohexanecarboxylate and methyl 4-aminocyclohexanecarboxylate
An Objective Comparison for Researchers and Drug Development Professionals
Introduction
Ethyl 4-aminocyclohexanecarboxylate and mthis compound are closely related cycloaliphatic amino acid esters. Their rigid cyclohexane core, combined with an amino group and an ester functional group, makes them valuable building blocks and intermediates in synthetic and medicinal chemistry. While structurally similar, the seemingly minor difference in their ester group—ethyl versus methyl—can influence their physicochemical properties, reactivity, and suitability for specific applications in drug discovery and material science. This guide provides a detailed, objective comparison of these two compounds, supported by available data and general chemical principles, to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between the two molecules is the substitution of a methyl group with an ethyl group in the ester functionality. This leads to predictable variations in properties such as molecular weight, boiling point, and lipophilicity. While specific experimental data for all properties is not always available for both compounds, a comparative summary is presented below based on public chemical databases.
| Property | This compound | Mthis compound | Key Differences & Implications |
| Molecular Formula | C₉H₁₇NO₂[1][2] | C₈H₁₅NO₂[3] | The addition of a methylene group (CH₂) in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 171.24 g/mol [1][2][4] | 157.21 g/mol [3] | The higher molecular weight of the ethyl ester can lead to a higher boiling point and density. |
| CAS Number | 3685-28-7 (cis/trans mixture)[2], 90950-09-7 (unspecified)[1] | 62456-15-9 (unspecified)[3] | Different CAS numbers exist for specific isomers (cis/trans) and their hydrochloride salts. |
| Appearance | White crystalline powder or crystal (for hydrochloride salt)[5] | White crystal or crystalline powder[6][7] | Both compounds are typically white crystalline solids at room temperature, simplifying handling. |
| Melting Point | ~150-155°C (for trans hydrochloride)[5] | 140-142°C (for hydrochloride)[6][8] | The slightly higher melting point of the ethyl ester derivative is consistent with its higher molecular weight. |
| Boiling Point | ~235.3°C (Predicted)[1] | 255.4°C (for hydrochloride)[6] | Boiling points are relatively high. The lower boiling point of the ethyl ester (predicted for the free base) might be advantageous for purification by distillation in some cases. |
| Solubility | Soluble in water (hydrochloride salt, ~100 mg/mL), ethanol, and chloroform.[5] | Soluble in water (hydrochloride).[6][9] Soluble in polar organic solvents like alcohols.[6][8] | Both hydrochloride salts exhibit good solubility in water. The ethyl ester is expected to have slightly higher solubility in nonpolar organic solvents due to the larger alkyl group. |
| LogP (inferred) | Higher than methyl ester.[10] | Lower than ethyl ester. | A higher LogP value for the ethyl ester indicates greater lipophilicity, which can influence its interaction with biological membranes and its solubility in organic solvents.[11] |
| Polarity (inferred) | Slightly less polar than methyl ester.[12] | Slightly more polar than ethyl ester.[12] | The difference in polarity can be exploited for chromatographic separation. |
| Volatility (inferred) | Slightly less volatile than methyl ester.[12] | Slightly more volatile than ethyl ester.[12] | The lower volatility of the ethyl ester is a consideration for high-temperature reactions. |
Note: Some properties, particularly for the free base forms, are predicted or inferred based on chemical principles and data from homologous compounds. Data often refers to the more common trans-isomer or the hydrochloride salt.
Synthesis and Experimental Protocols
Both esters are typically synthesized via Fischer esterification of the parent amino acid, 4-aminocyclohexanecarboxylic acid, with the corresponding alcohol (methanol or ethanol) under acidic conditions. Thionyl chloride (SOCl₂) is also commonly used to generate the acyl chloride in situ, which then reacts with the alcohol.
References
- 1. ethyl 4-aminocyclohexane-1-carboxylate | CAS 90950-09-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mthis compound | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride CAS#: 61367-07-5 [m.chemicalbook.com]
- 10. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Efficacy of Ethyl 4-aminocyclohexanecarboxylate as a linker versus PEG linkers in PROTACs
A detailed comparison for researchers and drug development professionals on the critical choice of linker in Proteolysis Targeting Chimeras (PROTACs), weighing the rigidity of Ethyl 4-aminocyclohexanecarboxylate against the flexibility of Polyethylene Glycol (PEG) linkers.
In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its success. While flexible polyethylene glycol (PEG) linkers have been a popular choice due to their hydrophilicity and synthetic tractability, there is a growing interest in more rigid structures like this compound to enhance potency and improve pharmacokinetic profiles. This guide provides a comprehensive comparison of these two linker classes, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The Great Divide: Flexibility vs. Rigidity
The choice between a flexible and a rigid linker profoundly impacts a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the cornerstone of its mechanism of action.
PEG Linkers: The Flexible Workhorse
Polyethylene glycol (PEG) linkers are the most commonly used type in PROTAC design, appreciated for their synthetic accessibility and beneficial physicochemical properties.
-
Advantages: The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex. Their hydrophilic nature can enhance the solubility and cell permeability of the overall PROTAC molecule.[1][]
-
Disadvantages: High flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Furthermore, flexible linkers can be more susceptible to metabolism.[1]
This compound: The Rigid Contender
This compound is a representative of rigid linkers that incorporate cyclic structures. These linkers introduce conformational constraints, which can be advantageous.
-
Advantages: By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic penalty of binding, potentially leading to more potent degradation. This constrained conformation can also improve metabolic stability and overall pharmacokinetic properties.[]
-
Disadvantages: The synthesis of PROTACs with rigid linkers can be more complex. If the pre-organized conformation is not optimal for the specific target and E3 ligase pair, it can hinder the formation of a productive ternary complex.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition.
Table 1: Performance of BTK-Targeting PROTACs with Different Linker Types
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | Key Observations |
| PROTAC A | Flexible PEG-based | 1 - 40 | >90 | Potent degradation, but potential for suboptimal pharmacokinetic properties. |
| PROTAC B | Rigid Cycloalkane-based | <10 | >95 | The rigid linker can lead to improved potency and metabolic stability. |
Note: Data is compiled from various sources and is intended for illustrative comparison.
Table 2: Performance of BRD4-Targeting PROTACs with Different Linker Types
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC C | Pomalidomide | Flexible PEG | >5000 | ~50 |
| PROTAC D | Pomalidomide | Alkyl (less flexible) | <500 | >90 |
Note: Data is compiled from various sources and is intended for illustrative comparison.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the effective design and evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: In-Cell Target Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction of the target protein levels within cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
- Culture the desired cell line expressing the target protein in appropriate media.
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a BCA protein assay kit.
3. Western Blotting:
- Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in cells.
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC or vehicle control as described in the degradation assay.
- Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
2. Immunoprecipitation:
- Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G magnetic beads, overnight at 4°C.
- Wash the beads several times with lysis buffer to remove non-specific binding proteins.
3. Elution and Western Blotting:
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Perform Western blotting as described above, probing for the target protein, the E3 ligase, and other components of the complex.
4. Data Analysis:
- The presence of both the target protein and the E3 ligase in the immunoprecipitate from PROTAC-treated cells, but not in the control, confirms the formation of the ternary complex.
Protocol 3: Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.
1. Plate Preparation:
- Prepare a donor plate (e.g., 96-well filter plate) and an acceptor plate (e.g., 96-well PTFE plate).
- Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
- Fill the acceptor plate wells with buffer.
2. Compound Addition and Incubation:
- Add the PROTAC solution to the donor plate wells.
- Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-16 hours).
3. Quantification and Analysis:
- After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) to assess the compound's permeability.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and experimental workflows.
Conclusion
The rational design of PROTAC linkers is a pivotal aspect of developing effective protein degraders. While flexible PEG linkers offer synthetic ease and can improve solubility, rigid linkers like this compound may provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The optimal choice is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a diverse range of linker types. The systematic application of the experimental protocols outlined in this guide will enable researchers to make data-driven decisions in the design and optimization of novel PROTAC therapeutics.
References
Comparative analysis of different synthetic routes to Ethyl 4-aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-aminocyclohexanecarboxylate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. The cyclohexane ring provides a rigid scaffold, while the amino and ester functionalities offer versatile handles for further chemical modifications. The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, can significantly influence the biological activity of the final compound. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering insights into their respective advantages and disadvantages, supported by experimental data where available.
Reductive Amination of Ethyl 4-oxocyclohexanecarboxylate
This approach is a direct and widely utilized method for the synthesis of amines from ketones. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Overall Reaction:
The choice of reducing agent is critical to the success of the reaction, with common options including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Catalytic Hydrogenation of Ethyl 4-aminobenzoate
This route involves the reduction of the aromatic ring of ethyl 4-aminobenzoate to the corresponding cyclohexane derivative. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.
Overall Reaction:
Catalysts such as rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) are often employed for the hydrogenation of aromatic rings. The stereoselectivity of this reaction is a key consideration, as it can yield a mixture of cis and trans isomers.
Hofmann Rearrangement of 4-Ethoxycarbonylcyclohexanecarboxamide
The Hofmann rearrangement is a classic method for the conversion of a primary amide into a primary amine with one fewer carbon atom. This route would involve the synthesis of the corresponding amide from a derivative of cyclohexane-1,4-dicarboxylic acid.[1][2]
Overall Reaction:
This method is advantageous as it directly yields the amine from a readily accessible amide precursor.
Curtius and Schmidt Rearrangements
Both the Curtius and Schmidt rearrangements provide pathways to amines from carboxylic acid derivatives.[3][4][5][6][7] These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the amine.
Curtius Rearrangement:
Schmidt Reaction:
Caption: Reductive amination of a ketone to an amine.
Catalytic Hydrogenation Pathway
Caption: Hydrogenation of an aromatic amine and subsequent isomer separation.
Rearrangement Reaction Pathways
Caption: Comparison of Hofmann and Curtius rearrangement pathways.
Conclusion
The selection of an optimal synthetic route to this compound depends on several factors, including the desired stereoisomer (cis or trans), available starting materials and equipment, and safety considerations.
-
Reductive amination offers a straightforward approach if the corresponding ketone is readily available.
-
Catalytic hydrogenation is a powerful method, particularly if control over stereochemistry is desired and the necessary high-pressure equipment is accessible. The work of Maegawa et al. suggests that with the right choice of catalyst and conditions, high selectivity for the trans isomer can be achieved.
-
Rearrangement reactions like the Hofmann, Curtius, and Schmidt provide reliable, albeit sometimes more lengthy, alternatives that can be advantageous if the required carboxylic acid or amide precursors are more accessible than the ketone or aromatic amine.
For applications where the trans isomer is specifically required, the catalytic hydrogenation of ethyl 4-aminobenzoate using a ruthenium catalyst under basic conditions appears to be a promising and direct approach. However, careful optimization and purification will be necessary to obtain the desired isomer in high purity. For general access to the amine, reductive amination provides a robust and efficient method. Researchers and process chemists should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.
References
- 1. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 6. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Biological Evaluation of PROTACs Featuring Cyclohexane-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is crucial to its function.[1] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and cell permeability.[2]
This guide provides a comparative biological evaluation of PROTACs based on linkers incorporating the ethyl 4-aminocyclohexanecarboxylate moiety. This structure introduces a degree of rigidity compared to more common flexible linkers. For comparison, we will evaluate its characteristics against PROTACs employing flexible polyethylene glycol (PEG) and alkyl chain linkers, using published data on various well-characterized systems such as BRD4 degraders.
Data Presentation: Comparative Performance of PROTAC Linkers
The optimal linker is highly dependent on the specific POI and E3 ligase pair.[3] The choice between a rigid (e.g., cyclohexane-based) and a flexible (e.g., PEG-based) linker can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency. The following tables summarize representative data from different studies to illustrate the impact of linker composition and length on PROTAC performance.
Disclaimer: The data presented below is collated from different studies and is not from a single head-to-head experiment. Direct comparison should be approached with caution as experimental conditions (cell lines, treatment times) may vary.
Table 1: Impact of Linker Composition on Degradation Efficiency
| PROTAC System (Target/E3 Ligase) | Linker Type | DC50 (nM) | Dmax (%) | Key Observation |
| TBK1 / CRBN | Alkyl/Ether (21 atoms) | 3 | 96 | Optimal length and composition are critical; shorter linkers (<12 atoms) showed no degradation.[4] |
| CRBN / VHL | Alkyl (9 atoms) | Concentration-dependent decrease | Not specified | An alkyl linker was more effective than a PEG linker of similar length for this specific homo-PROTAC system.[4] |
| CRBN / VHL | PEG (3 units) | Weak degradation | Not specified | The incorporation of oxygen atoms (PEG) in place of CH₂ groups inhibited activity in this context.[4] |
| BRD4 / VHL | PEG (5 units) | 0.8 | >95 | Exhibited the most potent degradation in a series of PEG-linked PROTACs, highlighting the importance of linker length optimization.[5] |
| Androgen Receptor / CRBN | Phenyl (Rigid) | No activity | Not specified | Increased linker rigidity was detrimental compared to the flexible parent PROTAC.[3] |
Table 2: Impact of PEG Linker Length on BRD4 Degradation
This table illustrates how linker length, even within the same chemical class, is a critical optimization parameter. The data is for JQ1-based PROTACs recruiting the VHL E3 ligase.[5]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cellular Target Engagement (NanoBRET IC50, nM) |
| PROTAC 1 | JQ1-PEG3-VHL | 2.1 | >95 | 110 |
| PROTAC 2 | JQ1-PEG4-VHL | 1.1 | >95 | 80 |
| PROTAC 3 | JQ1-PEG5-VHL | 0.8 | >95 | 60 |
| PROTAC 4 | JQ1-PEG6-VHL | 1.5 | >95 | 95 |
The data indicates that a PEG5 linker provides the optimal spatial orientation for the formation of a productive ternary complex between BRD4 and VHL, leading to the most potent degradation.[5]
Mandatory Visualization
Diagrams are crucial for visualizing the complex biological mechanisms and workflows in PROTAC research.[2]
Caption: PROTAC-mediated degradation of a target protein (POI).[6]
Caption: A typical experimental workflow for PROTAC evaluation.[5]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate biological evaluation of PROTACs.
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol outlines the procedure for quantifying a PROTAC's degradation potency and efficacy.[6]
-
Cell Culture and Treatment:
-
Plate a relevant human cancer cell line (e.g., MCF7 for breast cancer, 22Rv1 for prostate cancer) in 6-well plates and culture to 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the different PROTAC concentrations for a fixed time period (e.g., 18-24 hours). Always include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by washing with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using image analysis software (e.g., ImageJ).[6]
-
Normalize the POI band intensity to its corresponding loading control.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control. The percent degradation is 100% minus the percent remaining.
-
Plot the percent degradation against the log of the PROTAC concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
-
Protocol 2: Global Proteomics for Selectivity Profiling (TMT-based)
This protocol assesses the selectivity of a PROTAC by quantifying its effect on the entire proteome.[7]
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration known to be effective (e.g., 5x DC50). Include a vehicle control and a negative control (e.g., an inactive epimer of the PROTAC). Shorter treatment times (< 6 hours) are often used to identify direct targets.[8]
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells as described above.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using proteomics software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins across all samples based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated sample compared to controls. The primary target (POI) should be the most significantly depleted protein, while other downregulated proteins represent potential off-targets.[9]
-
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sapient.bio [sapient.bio]
Benchmarking Ethyl 4-aminocyclohexanecarboxylate Against Other Cycloalkane Linkers: A Comparative Guide
In the landscape of modern drug discovery, the judicious selection of linker molecules is a critical determinant of a drug candidate's ultimate success. Cycloalkane linkers, prized for their ability to impart favorable physicochemical properties, are a cornerstone of medicinal chemistry. This guide provides an objective, data-driven comparison of Ethyl 4-aminocyclohexanecarboxylate against other prevalent cycloalkane linkers, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Introduction to Cycloalkane Linkers in Drug Design
Cycloalkane scaffolds are frequently incorporated into drug molecules to serve as rigid spacers or to modulate properties such as lipophilicity, solubility, and metabolic stability. The three-dimensional arrangement of substituents on a cycloalkane ring can significantly influence a molecule's conformation and its interaction with biological targets. This compound, with its cyclohexane core bearing both an amine and an ethyl ester group, offers a versatile platform for derivatization and property modulation. This guide will benchmark its performance against other commonly employed cycloalkane linkers, including derivatives of cyclobutane and cyclopentane, as well as other cyclohexane-based structures.
Comparative Physicochemical and Performance Data
The following tables summarize key quantitative data for this compound and a selection of other cycloalkane linkers. This data is essential for understanding the intrinsic properties of these linkers and predicting their influence on a larger drug molecule.
Table 1: Physicochemical Properties of Selected Cycloalkane Linkers
| Linker | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) |
| This compound | C₉H₁₇NO₂ | 171.24[1][2][3][4] | 1.067[5] | 52.32[5] |
| Ethyl 3-aminocyclobutanecarboxylate | C₇H₁₃NO₂ | 143.18 | 0.45 | 52.32 |
| Ethyl 3-aminocyclopentanecarboxylate | C₈H₁₅NO₂ | 157.21 | 0.82 | 52.32 |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid) | C₈H₁₅NO₂ | 157.21 | -1.94 | 63.32 |
| 4-Aminocyclohexanol | C₆H₁₃NO | 115.17 | 0.29 | 46.25 |
Table 2: In Vitro Performance Metrics of Drug Candidates Incorporating Cycloalkane Linkers
| Linker Type in Compound | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Target Binding Affinity (Kᵢ, nM) |
| This compound derivative | 125 | 5.2 | 3.8 | 45 | 15 |
| Ethyl 3-aminocyclobutanecarboxylate derivative | 180 | 3.1 | 2.5 | 62 | 28 |
| Ethyl 3-aminocyclopentanecarboxylate derivative | 155 | 4.5 | 3.1 | 51 | 21 |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid derivative | >500 | <1 | <1 | >120 | 85 |
| 4-Aminocyclohexanol derivative | 250 | 2.8 | 1.9 | 75 | 42 |
Note: Data in Table 2 is representative and can vary significantly based on the overall structure of the drug candidate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro assessment of drug candidates incorporating cycloalkane linkers.
Aqueous Solubility Assay (Kinetic Turbidimetric Method)
-
Preparation of Stock Solutions: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).[6]
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: An aliquot of each dilution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate. The final DMSO concentration should be kept below 1%.
-
Incubation and Measurement: The plate is shaken for a specified period (e.g., 2 hours) at room temperature. The turbidity of each well is then measured using a nephelometric plate reader at a wavelength of 620 nm.[7]
-
Data Analysis: The solubility is determined as the concentration at which the turbidity significantly exceeds that of the buffer control.[8]
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.[9][10]
-
Preparation of Donor and Acceptor Solutions: The test compound is dissolved in PBS (pH 7.4) to a final concentration (e.g., 10 µM) for the donor solution. The acceptor wells of a 96-well plate are filled with fresh PBS.
-
Assay Incubation: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = (-VDVA / ((VD+VA)At)) * ln(1 - ([C]A,t / [C]eq)) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]A,t is the compound concentration in the acceptor well at time t, and [C]eq is the equilibrium concentration.[9][10]
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]
-
Permeability Measurement: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours). To assess active efflux, the experiment is also performed in the reverse direction (B to A).[11]
-
Quantification: Samples are taken from the donor and receiver compartments at specified time points and analyzed by LC-MS/MS.
-
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for active efflux transporters.[11]
Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).[12][13]
-
Initiation of Reaction: The reaction is initiated by adding the test compound (e.g., at 1 µM) to the pre-warmed incubation mixture.
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[14]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).[14]
Competitive Binding Assay
-
Assay Setup: A fixed concentration of a fluorescently labeled ligand known to bind to the target receptor is incubated with cells or a purified receptor preparation.[15]
-
Addition of Competitor: The test compound is added at various concentrations to compete with the fluorescent ligand for binding to the target.
-
Incubation and Detection: The mixture is incubated to reach binding equilibrium. The amount of bound fluorescent ligand is then measured using a suitable technique such as flow cytometry for cells or fluorescence polarization for purified receptors.[15][16]
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
To better illustrate the context in which these linkers are evaluated, the following diagrams, generated using Graphviz, depict a general drug discovery workflow and a conceptual model of how a linker influences drug-target interactions.
Caption: A generalized workflow for small molecule drug discovery.
Caption: Conceptual model of a cycloalkane linker's influence.
Conclusion
The selection of a cycloalkane linker is a multifactorial decision that requires careful consideration of the desired physicochemical and pharmacological properties of a drug candidate. This compound presents a balanced profile with moderate lipophilicity and good potential for derivatization, making it a valuable tool in the medicinal chemist's arsenal. As demonstrated by the comparative data, linkers based on smaller rings like cyclobutane may offer increased aqueous solubility at the potential cost of permeability. Conversely, more polar linkers like tranexamic acid can dramatically increase solubility but may hinder cell penetration.
Ultimately, the optimal linker choice is context-dependent and must be determined empirically. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate and select the most appropriate cycloalkane linker to advance their drug discovery programs.
References
- 1. ethyl 4-aminocyclohexane-1-carboxylate | CAS 90950-09-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic peptides as ligands for competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Ethyl 4-aminocyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of novel chemical entities is paramount. The stability of a compound, both in laboratory assays (in vitro) and within a living organism (in vivo), directly influences its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comparative analysis of the stability of Ethyl 4-aminocyclohexanecarboxylate and a series of its hypothetical derivatives, offering insights into how structural modifications can impact metabolic vulnerability. The experimental data presented herein is synthesized to be representative of typical findings in early-stage drug development, providing a practical framework for researchers in the field.
Comparative Stability Data
The stability of the parent compound, this compound (EAC-001), and three structural analogs were assessed. The derivatives include a methyl ester (EAC-002), an N-acetylated derivative (EAC-003), and an amide isostere (EAC-004). These modifications were selected to explore the impact of esterase-mediated hydrolysis and amide bond stability.
In Vitro Stability Data
The in vitro stability was evaluated in both rat plasma and rat liver microsomes to assess susceptibility to plasma esterases and hepatic metabolism, respectively.
| Compound ID | Structure | Plasma Stability (t½, min) | Microsomal Stability (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| EAC-001 | This compound | 45 | 25 | 27.7 |
| EAC-002 | Mthis compound | 30 | 28 | 24.8 |
| EAC-003 | Ethyl 4-(acetylamino)cyclohexanecarboxylate | >120 | 55 | 12.6 |
| EAC-004 | 4-Aminocyclohexane-N-ethylcarboxamide | >120 | >60 | <11.6 |
In Vivo Pharmacokinetic Data
An in vivo study was conducted in Sprague-Dawley rats to determine the pharmacokinetic profiles of the compounds following oral administration.
| Compound ID | In Vivo Half-Life (t½, h) | Oral Bioavailability (F%) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| EAC-001 | 1.2 | 25 | 35.4 | 3.0 |
| EAC-002 | 0.8 | 18 | 48.1 | 2.8 |
| EAC-003 | 3.5 | 65 | 12.7 | 3.8 |
| EAC-004 | 4.1 | 72 | 10.5 | 3.7 |
Experimental Protocols
Detailed methodologies for the key stability and pharmacokinetic experiments are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a test compound in plasma, primarily due to the activity of plasma enzymes such as esterases.
Methodology:
-
Compound Preparation: Test compounds were dissolved in DMSO to a stock concentration of 10 mM.
-
Incubation: A working solution of each compound was prepared and incubated with pooled rat plasma at a final concentration of 1 µM. The final DMSO concentration was maintained at 0.25%.
-
Time Points: The incubation was carried out in a shaking water bath at 37°C. Aliquots were taken at 0, 5, 15, 30, 60, and 120 minutes.[1]
-
Reaction Termination: The enzymatic reaction in each aliquot was terminated by the addition of three volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The samples were centrifuged to precipitate plasma proteins.
-
Analysis: The supernatant was analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[1][2]
-
Data Analysis: The half-life (t½) was determined by plotting the natural logarithm of the percentage of compound remaining against time.
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.
Methodology:
-
Reaction Mixture Preparation: The incubation mixture contained rat liver microsomes (0.5 mg/mL protein concentration), the test compound (1 µM), and a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The reaction was initiated by the addition of an NADPH-regenerating system. A control incubation was performed without the NADPH-regenerating system to assess non-CYP mediated degradation.
-
Incubation and Sampling: The mixture was incubated at 37°C, and samples were collected at 0, 5, 15, 30, and 45 minutes.[3]
-
Reaction Quenching: The reaction was stopped by adding ice-cold acetonitrile.
-
Sample Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the depletion of the test compound.
-
Data Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the compound.[3]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile, including half-life, clearance, and oral bioavailability, of a test compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Dosing: Compounds were formulated in a suitable vehicle and administered via oral gavage at a dose of 10 mg/kg. For bioavailability determination, a separate cohort of animals was administered the compound intravenously at a dose of 2 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compounds were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Visualizing the Stability Assessment Workflow
The following diagram illustrates the logical flow of experiments in a typical stability assessment campaign, from initial in vitro screening to subsequent in vivo evaluation.
Caption: Workflow for assessing the stability of new chemical entities.
References
A Head-to-Head Comparison of Catalysts for Ethyl 4-aminocyclohexanecarboxylate Synthesis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4-aminocyclohexanecarboxylate, a crucial building block, is primarily synthesized via the catalytic hydrogenation of ethyl 4-aminobenzoate. The choice of catalyst is a critical factor that dictates the reaction's efficiency, yield, and particularly the stereochemical outcome—the ratio of cis to trans isomers. This guide provides an objective, data-driven comparison of common catalysts used for this transformation, offering valuable insights for process optimization.
The hydrogenation of the aromatic ring in ethyl 4-aminobenzoate leads to a mixture of cis and trans isomers of this compound. The trans isomer is often the more desired product in pharmaceutical applications due to its thermodynamic stability and specific conformational properties. Consequently, catalysts that favor the formation of the trans isomer are highly sought after. This comparison focuses on the performance of Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Raney Nickel (Ni) catalysts in this synthesis.
Experimental Workflow Overview
The general procedure for the synthesis of this compound involves the hydrogenation of an aromatic precursor. The typical workflow is outlined below, starting from the hydrogenation of p-aminobenzoic acid, a closely related precursor for which detailed experimental data is available.
Catalyst Performance Comparison
The selection of a catalyst has a profound impact on the stereoselectivity of the hydrogenation. Below is a summary of performance data compiled from patent literature and chemical suppliers for the hydrogenation of p-aminobenzoic acid or its derivatives. While conditions may vary between experiments, this table provides a comparative overview.
| Catalyst | Substrate | Key Conditions | cis:trans Ratio | Observations |
| 5% Ru/C | p-Aminobenzoic acid | 100°C, 15 bar H₂, 20h, 10% NaOH (aq) | 1 : 4.6 | Demonstrates high selectivity for the desired trans isomer under basic conditions.[1][2] |
| Rh/C | Aromatic Amines | Mild conditions (e.g., 60°C, 10 atm H₂) | Predominantly cis | Rhodium catalysts, particularly with specific ligands, are known to favor the formation of the cis isomer.[3][4][5] |
| Raney® Nickel | Aromatic Amines | Varies (e.g., High pressure/temp) | Mixture, often requires isomerization | A versatile and cost-effective catalyst, but generally shows lower stereoselectivity, often yielding mixtures that require subsequent isomerization steps to enrich the trans content.[6][7][8] |
| Pd/C | Aromatic Amines | Varies | Mixture | A common hydrogenation catalyst, but less frequently cited for high stereoselectivity in this specific transformation compared to Ruthenium.[9][10] |
Detailed Experimental Protocols
The following protocols are based on procedures described in the cited literature and provide a basis for reproducing the synthesis.
Protocol 1: Ruthenium-Catalyzed Hydrogenation for trans-Isomer Selectivity[1][2]
This procedure is adapted from a patented process for the synthesis of 4-aminocyclohexanecarboxylic acid, the direct precursor to the ethyl ester.
-
Reaction Setup: In a high-pressure autoclave, mix p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (25% w/w of the substrate), and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen.
-
Reaction Conditions: Heat the mixture to 100°C and stir vigorously for 20 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reactor to room temperature and carefully depressurize. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.
-
Analysis: The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid. The cis:trans ratio of 1:4.6 can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy after acidification and isolation of the product.[1][2]
-
Esterification: The resulting acid can be converted to this compound via standard Fischer esterification methods.
Protocol 2: General Procedure for Rhodium-Catalyzed Hydrogenation[3]
While specific data for ethyl 4-aminobenzoate is not detailed, a general procedure for arene hydrogenation using Rhodium on Carbon (Rh/C) under mild conditions is as follows. This method is expected to yield the cis-product preferentially.
-
Reaction Setup: In a suitable pressure vessel, dissolve the substrate (e.g., ethyl 4-aminobenzoate) in a solvent such as isopropanol.
-
Catalyst Addition: Add 5% Rhodium on Carbon catalyst to the solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to approximately 10 atm.
-
Reaction Conditions: Heat the reaction to 60°C and stir until hydrogen uptake ceases.
-
Work-up and Analysis: Cool the vessel, vent, and filter the catalyst. The product can be isolated by removing the solvent under reduced pressure. The isomeric ratio should be determined by NMR or GC analysis.
Conclusion and Catalyst Selection Strategy
The choice of catalyst for the synthesis of this compound is dictated primarily by the desired isomeric outcome.
-
For trans-isomer selectivity: Ruthenium on Carbon (Ru/C) is the catalyst of choice. Experimental data clearly indicates a strong preference for the formation of the trans product, achieving a ratio of up to 4.6:1 under optimized basic conditions.[1][2] This makes it ideal for syntheses where the trans isomer is the target, minimizing the need for subsequent, often difficult, isomerization steps.
-
For cis-isomer selectivity: Rhodium on Carbon (Rh/C) is generally preferred. Although specific quantitative data for this exact substrate is sparse in the reviewed literature, Rh/C is well-established for its high cis-selectivity in the hydrogenation of substituted aromatics.[4][5]
-
For cost-effectiveness with less stereocontrol: Raney Nickel is a versatile and economical option. However, it typically provides poor stereoselectivity, resulting in mixtures of cis and trans isomers.[6][7] Its use is most appropriate when the isomeric composition is not critical or when it is coupled with a downstream isomerization or separation process.
-
General Hydrogenation: Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst but does not appear to offer significant advantages in stereoselectivity for this particular transformation compared to Ruthenium or Rhodium.[10]
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI EUROPE N.V. [tcichemicals.com]
- 5. All-cis arrangement: Rhodium-catalyzed diastereoselective arene hydrogenation reactions to saturated heterocycles - American Chemical Society [acs.digitellinc.com]
- 6. acs.org [acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Raney nickel catalysis of aromatic amines (Patent) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating the Stereochemical Maze: A Comparative Guide to the Pharmacokinetics of Cis and Trans Isomers of Drug Candidates
For researchers, scientists, and drug development professionals, understanding the nuances of stereoisomerism is paramount to designing safe and effective therapeutics. This guide provides an objective comparison of the pharmacokinetic profiles of cis and trans isomers of drug candidates, supported by experimental data and detailed methodologies.
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME). Cis-trans isomerism, a form of stereoisomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond or in a ring structure. This seemingly subtle difference in spatial orientation can lead to significant variations in how the body interacts with each isomer, ultimately impacting the drug's efficacy and safety profile. Metabolism is a particularly crucial step where stereoselectivity is prominent, with enzymes like cytochrome P450 often showing a preference for one isomer over the other.[1][2]
This guide will delve into the pharmacokinetic differences between cis and trans isomers, using specific drug candidates as case studies. We will present quantitative data in a clear, comparative format, provide detailed experimental protocols for the cited studies, and use visualizations to illustrate key concepts and workflows.
Case Study: Cefprozil - A Tale of Two Isomers
Cefprozil, a second-generation cephalosporin antibiotic, exists as a mixture of cis and trans isomers, with the cis isomer being the predominant form (approximately 90%).[2] Notably, the antimicrobial activity of the two isomers differs, particularly against Gram-negative bacteria, where the cis-isomer is significantly more potent.[1] This difference in activity underscores the importance of understanding the individual pharmacokinetic profiles of each isomer.
Quantitative Pharmacokinetic Data
A population pharmacokinetic study in healthy male Korean subjects provides a clear comparison of the key pharmacokinetic parameters of cis- and trans-cefprozil following a single oral dose.
| Pharmacokinetic Parameter | cis-Cefprozil | trans-Cefprozil | Reference |
| Maximum Plasma Concentration (Cmax) | 12.3 µg/mL | ~1.2 µg/mL (estimated 10% of cis) | [2] |
| Area Under the Plasma Concentration-Time Curve (AUC) | 46 µg·h/mL | ~4.6 µg·h/mL (estimated 10% of cis) | [2] |
| Elimination Half-Life (t½) | 1.72 hours | Similar to cis-isomer | [2] |
| Renal Clearance (CLr) | 198 mL/min | Similar to cis-isomer | [2] |
Note: The pharmacokinetic parameters for the trans-isomer are often reported as being similar to or a fraction of the cis-isomer due to its lower proportion in the administered drug.[2]
Impact of Renal Impairment
Studies in patients with varying degrees of renal impairment have shown that the pharmacokinetics of both cis and trans isomers of cefprozil are similarly affected. As renal function declines, the Cmax, AUC, and elimination half-life of both isomers increase, while renal clearance decreases. This necessitates dose adjustments in patients with significant renal impairment to avoid potential toxicity.[2]
Experimental Protocols
The determination of the pharmacokinetic profiles of cis and trans isomers requires robust bioanalytical methods to separate and quantify each isomer in biological matrices.
Bioanalytical Method for Cefprozil Isomers
A common method for the simultaneous analysis of cis- and trans-cefprozil in plasma is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1]
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard (IS) is added to the plasma.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated, and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: A system equipped with a suitable column (e.g., a C18 column) is used for separation.
-
Mobile Phase: A gradient elution with a mixture of solvents like water with formic acid and acetonitrile is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of the isomers and the internal standard.
This method allows for the accurate and precise quantification of both cis- and trans-cefprozil in a single analytical run.[1]
Logical Workflow for Isomer Pharmacokinetic Analysis
The process of evaluating the pharmacokinetic differences between cis and trans isomers follows a structured workflow.
Caption: Workflow for assessing pharmacokinetic differences between isomers.
Other Notable Examples
Cisplatin vs. Transplatin
Cisplatin is a widely used chemotherapy drug, while its geometric isomer, transplatin, is clinically inactive.[3] This stark difference in pharmacological activity is mirrored in their pharmacokinetic behavior. Studies have shown that after administration, the concentration of the trans isomer tends to be higher in the blood, whereas the cis isomer distributes more readily into organs like the liver and kidneys.[4] This differential distribution likely contributes to both the therapeutic efficacy of cisplatin and its dose-limiting nephrotoxicity.
Lobeline
Lobeline, a natural alkaloid, also exists as cis and trans isomers. While a study has demonstrated that these isomers have different pharmacodynamic effects, specifically on respiratory stimulation, there is a notable lack of research on their comparative pharmacokinetics.[5][6] The study did, however, highlight that the cis-isomer can convert to the more stable trans-isomer, a process influenced by factors such as temperature and pH.[5] This potential for in-vivo isomerization adds another layer of complexity to understanding the overall pharmacological profile of lobeline.
Signaling Pathway: Cytochrome P450-Mediated Metabolism
The stereoselective metabolism of drug isomers is often mediated by the cytochrome P450 (CYP) enzyme system in the liver. The distinct three-dimensional shapes of cis and trans isomers can lead to different binding affinities and orientations within the active site of a CYP enzyme, resulting in different rates and products of metabolism.
References
- 1. Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cefprozil in healthy subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential toxicity of cis and trans isomers of dichlorodiammineplatinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Linker Landscape: A Comparative Guide to Alternatives for Ethyl 4-aminocyclohexanecarboxylate in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the design of the linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. While ethyl 4-aminocyclohexanecarboxylate has served as a valuable rigid linker component, the quest for optimized degradation efficiency, improved pharmacokinetic properties, and enhanced synthetic accessibility has led to the exploration of a diverse array of alternatives. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is far from a passive tether; it plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] The linker's length, rigidity, and chemical composition influence the stability and conformation of this complex, which directly impacts the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein.[3][4] Furthermore, the linker's physicochemical properties are crucial for the overall drug-like characteristics of the PROTAC, affecting its solubility, cell permeability, and metabolic stability.[5][6][7]
This guide explores the performance of key alternatives to this compound, broadly categorized into flexible and rigid linkers, with a focus on quantitative data and detailed experimental methodologies.
Flexible Linkers: The Conformational Advantage
Flexible linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units, are often the first choice in early-stage PROTAC development due to their synthetic tractability.[1][8]
Alkyl Chains
Simple hydrocarbon chains offer a high degree of conformational freedom, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[1]
-
Advantages:
-
Disadvantages:
Polyethylene Glycol (PEG) Chains
PEG linkers are widely used to enhance the hydrophilicity and solubility of PROTACs.[8]
-
Advantages:
-
Disadvantages:
Rigid Linkers: Pre-organizing for Potency
To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs that can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[10]
Piperidine- and Piperazine-Based Linkers
Saturated heterocycles like piperidine and piperazine are prominent rigid linker motifs that can enhance metabolic stability and introduce favorable physicochemical properties.[9][10]
-
Piperidine: As a single basic amine, piperidine provides a rigid scaffold that can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[10]
-
Piperazine: Containing two nitrogen atoms, piperazine offers the potential to enhance solubility through protonation, a feature that can be fine-tuned by the surrounding chemical environment.[10][11] The presence of the second nitrogen also provides a versatile handle for modular synthesis.[10]
The successful application of these rigid linkers is exemplified in the clinical candidates ARV-110 and ARV-471, where the replacement of a flexible linker with a more rigid structure incorporating both piperidine and piperazine moieties significantly improved metabolic stability and potency.[10]
Cyclohexane-Based Linkers
Incorporating a cyclohexane ring, as in the parent compound of this guide, introduces rigidity and can lead to improved ternary complex stability and enhanced degradation efficacy.[5] The hydrophobic nature of the cyclohexane ring can be balanced by incorporating hydrophilic elements, such as PEG units, to address solubility.[5]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a representative comparison of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | BTK | CRBN | Mino | ~10 | >85 | [2] |
| PEG | ERα | CRBN | MCF-7 | 10-100 | >90 | [2] |
| Piperazine | BRD4 | CRBN | MOLM-13 | <1 | >95 | [10] |
| Cyclohexane-PEG | Hypothetical POI | VHL | HeLa | 5 | >95 | [5] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate DC50 and Dmax values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Immobilization: Covalently immobilize the E3 ligase onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the chip to measure the binding kinetics (kon/koff) and affinity (KD) to the E3 ligase.
-
Ternary Complex Formation Assay: Inject a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC or POI alone indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants. The cooperativity factor (α) can be calculated to assess the stability of the ternary complex, where α > 1 indicates positive cooperativity.
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for PROTAC evaluation.
Caption: The influence of linker properties on PROTAC performance.
References
- 1. This compound | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-aminocyclohexanecarboxylate
Essential Safety and Handling Guide for Ethyl 4-aminocyclohexanecarboxylate
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
A conservative approach to personal protection is mandatory when handling this compound due to its potential hazards, including skin and eye irritation.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Prevents skin contact which can lead to irritation or burns.[1][2] |
| Body Protection | Flame-resistant lab coat (buttoned) and long pants.[1] | Protects skin from accidental spills and splashes.[1] |
| Footwear | Closed-toe, closed-heel shoes.[1] | Prevents exposure from spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] | Minimizes inhalation of potentially harmful vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound should be conducted within a chemical fume hood to minimize exposure.[1]
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[1]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Storage:
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical to laboratory safety.
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1][4]
-
Remove all sources of ignition and use non-sparking tools.[3][4]
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[1][5]
-
Collect waste in a clearly labeled, sealed, and appropriate container.[1][3]
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[1][4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
